3-Chlorolactic acid, (S)-
Description
BenchChem offers high-quality 3-Chlorolactic acid, (S)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Chlorolactic acid, (S)- including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
(2S)-3-chloro-2-hydroxypropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5ClO3/c4-1-2(5)3(6)7/h2,5H,1H2,(H,6,7)/t2-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSLCJYYQMKPZHU-UWTATZPHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@H](C(=O)O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20231556 | |
| Record name | 3-Chlorolactic acid, (S)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20231556 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.52 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
82079-44-5 | |
| Record name | 3-Chlorolactic acid, (S)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082079445 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Chlorolactic acid, (S)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20231556 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-CHLOROLACTIC ACID, (S)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/97YBQ9EDM1 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
(S)-3-Chlorolactic acid chemical properties
An In-Depth Technical Guide to (S)-3-Chlorolactic Acid: Properties, Synthesis, and Applications
Introduction: A Versatile Chiral Synthon
(S)-3-Chlorolactic acid, systematically known as (2S)-3-chloro-2-hydroxypropanoic acid, is a functionalized organic compound of significant interest in synthetic chemistry.[1][2] As a derivative of lactic acid, it incorporates a chlorine atom, a hydroxyl group, and a carboxylic acid, all centered around a chiral carbon.[1][3][4] This trifunctional nature, combined with its specific (S)-stereochemistry, makes it a valuable and versatile chiral building block, or "synthon," for the construction of more complex, optically active molecules.[5][6][7] Its utility is most pronounced in the pharmaceutical and agrochemical industries, where precise stereochemistry is often a critical determinant of biological activity.[1][8] This guide provides a comprehensive overview of its chemical properties, spectroscopic signature, synthesis, reactivity, and applications for professionals in research and drug development.
Part 1: Physicochemical and Spectroscopic Profile
A thorough understanding of a molecule's properties is fundamental to its application. (S)-3-Chlorolactic acid is a 2-hydroxy monocarboxylic acid and an organochlorine compound.[3][4]
Core Chemical and Physical Properties
The key identifiers and physical properties of (S)-3-Chlorolactic acid are summarized below. These data are essential for reaction planning, purification, and analytical characterization.
| Property | Value | Source |
| IUPAC Name | (2S)-3-chloro-2-hydroxypropanoic acid | PubChem[2] |
| CAS Number | 82079-44-5 | PubChem[2] |
| Molecular Formula | C₃H₅ClO₃ | PubChem[2][3] |
| Molecular Weight | 124.52 g/mol | PubChem[2][3] |
| Canonical SMILES | C(O)Cl | PubChem[2] |
| InChIKey | OSLCJYYQMKPZHU-UWTATZPHSA-N | PubChem[2] |
| XLogP3 | -0.2 | PubChem[2][3] |
Spectroscopic Data Analysis for Structural Elucidation
Spectroscopic techniques are indispensable for confirming the structure and purity of a synthesized compound.[9][10] The expected spectral characteristics of (S)-3-Chlorolactic acid are as follows:
-
¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show three distinct signals. The proton on the chiral carbon (C2) would appear as a doublet of doublets (dd) due to coupling with the two diastereotopic protons on the adjacent chloromethyl group (C3). The two C3 protons would each appear as a doublet of doublets, coupling with each other (geminal coupling) and with the C2 proton. The acidic proton of the carboxylic acid and the proton of the hydroxyl group may appear as broad singlets, and their chemical shifts can be concentration-dependent and may exchange with D₂O.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): A ¹³C NMR spectrum will display three signals corresponding to the three carbon atoms in the molecule: one for the carbonyl carbon of the carboxylic acid (~170-180 ppm), one for the carbon bearing the hydroxyl group (~60-70 ppm), and one for the chloromethyl carbon (~40-50 ppm).[11]
-
IR (Infrared) Spectroscopy: The IR spectrum provides key information about the functional groups present.[12] Key expected absorption bands include a broad peak around 3500-2500 cm⁻¹ corresponding to the O-H stretching of both the carboxylic acid and the alcohol, a sharp, strong peak around 1720 cm⁻¹ for the C=O (carbonyl) stretch of the carboxylic acid, and a C-Cl stretching band typically found in the 800-600 cm⁻¹ region.
-
MS (Mass Spectrometry): Mass spectrometry is used to determine the molecular weight and formula.[9] The electron ionization (EI) mass spectrum would show a molecular ion (M⁺) peak. A characteristic feature would be the isotopic pattern for chlorine: two peaks for the molecular ion, [M]⁺ and [M+2]⁺, in an approximate 3:1 ratio, corresponding to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.[9] Common fragmentation patterns would involve the loss of H₂O, COOH, and Cl radicals.
Part 2: Synthesis and Reactivity
As a chiral building block, the efficient and stereospecific synthesis of (S)-3-Chlorolactic acid is paramount. Its reactivity is governed by its three functional groups, allowing for a wide range of chemical transformations.
Synthesis Methodologies
Several routes to (S)-3-Chlorolactic acid have been developed. A common and reliable laboratory-scale method involves the stereospecific diazotization of a readily available chiral precursor, (S)-serine. This method retains the stereochemistry of the starting material.
Caption: Synthesis workflow for (S)-3-Chlorolactic acid.
This protocol is adapted from established procedures for converting chiral α-amino acids to α-halo acids.[13]
-
Dissolution: Dissolve (S)-serine in an aqueous solution of hydrochloric acid (e.g., 2.5 M HCl) in a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel. The acid serves as both the solvent and the source of the chloride nucleophile and nitrous acid precursor.
-
Cooling: Cool the reaction vessel in an ice/salt bath to a stable internal temperature of 0°C to -5°C. Maintaining a low temperature is critical to ensure the stability of the intermediate diazonium salt and to prevent the formation of unwanted byproducts.
-
Nitrite Addition: Prepare a pre-cooled aqueous solution of sodium nitrite (NaNO₂). Add this solution dropwise to the stirred serine solution over several hours, ensuring the reaction temperature does not exceed 0°C. The slow addition rate controls the exothermic reaction and the rate of N₂ gas evolution.
-
Reaction & Quenching: After the addition is complete, allow the mixture to stir at low temperature for an additional 2-3 hours, then let it slowly warm to room temperature overnight. This ensures the complete conversion of the diazonium intermediate.
-
Work-up & Extraction: The resulting aqueous solution contains the product. Extract the (S)-3-Chlorolactic acid into an organic solvent such as diethyl ether or ethyl acetate. Multiple extractions are recommended to maximize yield.
-
Purification: Combine the organic extracts, dry over an anhydrous salt (e.g., MgSO₄), filter, and remove the solvent under reduced pressure. The crude product can be further purified by recrystallization or column chromatography if necessary.
Causality and Expertise: The choice of HCl is deliberate; it provides the chloride ion that displaces the diazonium group. The strict temperature control is the most critical parameter; if the temperature rises, the diazonium salt can decompose via other pathways, leading to elimination products or racemization, thus compromising the yield and stereochemical purity of the final product.[13]
Chemical Reactivity and Synthetic Applications
The power of (S)-3-Chlorolactic acid as a synthon lies in the orthogonal reactivity of its functional groups.
-
At the Chlorine Center (C3): The chlorine atom is a good leaving group, susceptible to nucleophilic substitution (Sₙ2) reactions. This allows for the introduction of various functionalities, such as azides (to form amino acids), thiols, or cyanides.
-
At the Hydroxyl Center (C2): The secondary alcohol can be oxidized to a ketone (forming 3-chloropyruvic acid), esterified, or used to direct stereoselective reactions on adjacent centers.
-
At the Carboxylic Acid: The carboxyl group can be reduced to a primary alcohol, converted to esters, amides, or acid chlorides for further elaboration.
-
Intramolecular Reactions: Under basic conditions, the hydroxyl group can displace the adjacent chlorine atom in an intramolecular Sₙ2 reaction to form (S)-glycidic acid, a valuable chiral epoxide intermediate.
Caption: Reactivity map of (S)-3-Chlorolactic acid.
This versatility has been exploited in the synthesis of numerous complex molecules. For instance, the related (R)-enantiomer is a known intermediate in the industrial synthesis of Lacosamide, an antiepileptic drug, highlighting the pharmaceutical relevance of this structural motif.[14]
Part 3: Safety, Handling, and Biological Context
Proper handling of any chemical reagent is crucial for laboratory safety. Furthermore, understanding its biological context can provide insights into potential applications and hazards.
Safety and Hazard Information
Based on available safety data, compounds in the chlorolactic acid family are corrosive and require careful handling.
-
GHS Hazard Statements: The racemic mixture is classified as causing severe skin burns and eye damage (H314).[3] Some related chlorinated compounds are also listed as toxic if swallowed and may cause cancer.[15]
-
Precautionary Measures:
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles with side shields, and a lab coat.[16][17] Work should be conducted in a well-ventilated fume hood.
-
Handling: Avoid direct contact with skin and eyes.[16][17] Do not breathe dust or vapors. Wash hands thoroughly after handling.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong bases or oxidizing agents.
-
Disposal: Dispose of contents and container in accordance with local, regional, and national regulations. Do not allow the product to enter drains.[16]
-
Biological Significance
(S)-3-Chlorolactic acid and related compounds have been studied for their biological activity. Some research indicates that 3-chlorolactic acid can exhibit antimicrobial and antifungal properties, though the efficacy depends on the specific microorganism and conditions.[1] Its ability to interfere with microbial growth pathways makes it a subject of interest in medicinal chemistry.[1]
Conclusion
(S)-3-Chlorolactic acid stands out as a high-value chiral synthon due to its densely packed and modifiable functional groups. Its well-defined stereochemistry provides a crucial starting point for the enantioselective synthesis of complex target molecules, particularly within the pharmaceutical industry. A firm grasp of its physicochemical properties, spectroscopic fingerprints, and reactivity profile enables researchers to leverage its full synthetic potential. Adherence to strict safety protocols is mandatory for its handling. As the demand for enantiomerically pure drugs continues to grow, the importance of versatile building blocks like (S)-3-Chlorolactic acid in the drug discovery and development pipeline is set to increase.
References
- Title: 3-Chlorolactic Acid Properties Source: Ontosight AI URL
-
Title: 3-Chlorolactic acid, (S)- | C3H5ClO3 | CID 158033 Source: PubChem - NIH URL: [Link]
-
Title: Chlorolactic acid | C3H5ClO3 | CID 92899 Source: PubChem - NIH URL: [Link]
- Title: Safety data sheet for (S)
-
Title: Chemical: 3-chlorolactic acid Source: Saccharomyces Genome Database URL: [Link]
-
Title: 3-Chlorolactic acid, (S)- - Chemical Details Source: EPA URL: [Link]
- Title: Method for producing 3-chloro-2-hydroxypropanesulfonic acid sodium salt Source: Google Patents URL
-
Title: Improved Process For The Preparation Of (R) 3 Chloro 2 Hydroxypropanoic Acid By Using Continuous Stirred Tank Reactors Technology Source: Quick Company URL: [Link]
-
Title: Synthesis of 3-chloro-2-hydroxypropylsulfonic acid sodium salt Source: PrepChem.com URL: [Link]
-
Title: 2-chloroalkanoic acids of high enantiomeric purity from (s) Source: Organic Syntheses Procedure URL: [Link]
-
Title: Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review Source: PMC URL: [Link]
-
Title: Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis Source: University Course Material URL: [Link]
-
Title: A Comprehensive Review on Applications of Polylactic Acid in Novel Drug Delivery System Source: Dove Press URL: [Link]
-
Title: Chiral Building Blocks Source: Takasago International Corporation URL: [Link]
-
Title: MS and NMR Analysis of Isotopically Labeled Chloramination Disinfection Byproducts: Hyperlinks and Chemical Reactions Source: PMC URL: [Link]
-
Title: Synthesis of Chiral Building Blocks for Use in Drug Discovery Source: ResearchGate URL: [Link]
-
Title: Problems from Previous Years' Exams Source: University of Wisconsin-Madison Chemistry URL: [Link]
-
Title: Chiral Building Blocks For New Pharmaceuticals Finally Available In Large Quantities Source: ScienceDaily URL: [Link]
-
Title: Spectroscopy Worked Example Combining IR, MS, and NMR Source: LabXchange URL: [Link]
-
Title: S3.2.12 Interpret IR, Mass Spec and H NMR Data in Structural Analysis [HL IB CHEMISTRY] Source: YouTube URL: [Link]
- Title: Novel synthetic method of (S)
-
Title: Recent Applications of PLGA in Drug Delivery Systems Source: MDPI URL: [Link]
-
Title: Synthesis of three-arm block copolymer poly(lactic-co-glycolic acid)–poly(ethylene glycol) with oxalyl chloride and its application in hydrophobic drug delivery Source: ResearchGate URL: [Link]
-
Title: Synthesis, characterization, biodegradation, and drug delivery application of biodegradable lactic/glycolic acid polymers: Part III. Drug delivery application Source: PubMed URL: [Link]
-
Title: Preparation of Chlorinated 3-Indolylacetic Acids Source: SciSpace URL: [Link]
Sources
- 1. ontosight.ai [ontosight.ai]
- 2. 3-Chlorolactic acid, (S)- | C3H5ClO3 | CID 158033 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Chlorolactic acid | C3H5ClO3 | CID 92899 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 3-chlorolactic acid | SGD [yeastgenome.org]
- 5. Chiral Building Blocks | Takasago International Corporation [takasago.com]
- 6. researchgate.net [researchgate.net]
- 7. sciencedaily.com [sciencedaily.com]
- 8. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. lehigh.edu [lehigh.edu]
- 10. LabXchange [labxchange.org]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Problems from Previous Years' Exams [chem.uci.edu]
- 13. Organic Syntheses Procedure [orgsyn.org]
- 14. Improved Process For The Preparation Of (R) 3 Chloro 2 [quickcompany.in]
- 15. bg.cpachem.com [bg.cpachem.com]
- 16. klamathcc.edu [klamathcc.edu]
- 17. fishersci.com [fishersci.com]
Advanced Synthesis Methods for (S)-3-Chlorolactic Acid: Biocatalytic and Chemoenzymatic Strategies
(S)-3-Chlorolactic acid (CAS: 82079-44-5) is a highly valuable chiral C3 building block utilized extensively in the pharmaceutical industry for the asymmetric synthesis of
As a Senior Application Scientist, I have structured this technical guide to detail three field-proven, self-validating methodologies for the synthesis of (S)-3-chlorolactic acid. Rather than merely listing steps, this guide dissects the mechanistic causality behind each protocol to ensure robustness, scalability, and reproducibility in your drug development workflows.
Method 1: Biocatalytic Asymmetric Reduction of 3-Chloropyruvate
The most direct and atom-economical route to (S)-3-chlorolactic acid is the asymmetric reduction of 3-chloropyruvic acid using L-Lactate Dehydrogenase (L-LDH) .
Mechanism & Causality
L-LDH stereospecifically transfers a hydride from the cofactor NADH to the Re-face of the ketone moiety in 3-chloropyruvate, yielding exclusively the (S)-enantiomer[1]. Because NADH is prohibitively expensive for stoichiometric use, a cofactor regeneration system is strictly required. We utilize Formate Dehydrogenase (FDH) coupled with sodium formate. The causality here is thermodynamic: FDH oxidizes formate to
A critical experimental constraint is pH control. 3-Chloropyruvate undergoes rapid decomposition and alkylation side-reactions in alkaline conditions[2]. Therefore, the reaction must be strictly clamped at pH 7.0 using an automated pH stat.
Fig 1. L-LDH mediated asymmetric reduction of 3-chloropyruvate with irreversible FDH cofactor recycling.
Step-by-Step Protocol
-
Preparation : Dissolve 3-chloropyruvic acid (100 mM) in 100 mM potassium phosphate buffer (pH 7.0).
-
Cofactor Addition : Add
(1 mM) and sodium formate (150 mM) to the reactor. -
Enzyme Loading : Introduce L-LDH (50 U/mL, e.g., from rabbit muscle) and FDH (10 U/mL, e.g., from Candida boidinii).
-
Reaction Execution : Incubate the mixture at 30°C under gentle agitation (200 rpm). Connect the reactor to a pH stat dispensing 0.5 M NaOH to neutralize the acid generated and strictly maintain pH 7.0.
-
Validation : Monitor the reaction via chiral HPLC (e.g., Chiralpak AD-H column). The reaction is self-validating when base consumption ceases (typically 18-24 hours).
-
Workup : Acidify the mixture to pH 2.0 using 1M HCl to protonate the product. Extract with ethyl acetate (3 × 50 mL). Dry the organic layer over anhydrous
, filter, and concentrate under reduced pressure to yield (S)-3-chlorolactic acid (>99% ee).
Method 2: Chemoenzymatic Kinetic Resolution of Racemic Esters
When scaling up, starting from cheap racemic precursors is often more economically viable. Kinetic resolution utilizing lipases exploits the difference in activation energy for the enantiomers within the enzyme's chiral binding pocket.
Mechanism & Causality
Lipases (e.g., from Burkholderia cepacia or Pseudomonas fluorescens) exhibit high enantioselectivity (E-value > 100) for the hydrolysis of the (R)-enantiomer of methyl 3-chlorolactate. The causality of success lies in the mathematical relationship between conversion (
Fig 2. Lipase-catalyzed kinetic resolution of racemic methyl 3-chlorolactate via phase separation.
Step-by-Step Protocol
-
Preparation : Suspend racemic methyl 3-chlorolactate (500 mM) in 50 mM sodium phosphate buffer (pH 7.0).
-
Enzyme Loading : Add immobilized Burkholderia cepacia lipase (Amano PS-IM, 10 mg/mmol substrate).
-
Reaction Execution : Stir at 30°C. Maintain pH 7.0 using a pH stat (1.0 M NaOH).
-
Validation : The volume of NaOH consumed directly correlates to conversion. Stop the reaction exactly when 0.51 equivalents of NaOH have been added.
-
Separation : Extract the mixture with Methyl tert-butyl ether (MTBE). The unreacted (S)-methyl 3-chlorolactate partitions into the organic phase, while the (R)-3-chlorolactic acid remains in the aqueous phase.
-
Chemical Hydrolysis : Concentrate the organic layer. Dissolve the (S)-ester in a 1:1 mixture of THF/Water. Add 1.1 eq of LiOH at 0°C and stir for 2 hours. This mild basic hydrolysis cleaves the ester without racemizing the alpha-stereocenter, yielding pure (S)-3-chlorolactic acid.
Method 3: Chemical Enantioselective Oxidation of Chiral Pool Precursors
For laboratories lacking biocatalytic infrastructure, chemical oxidation of the commercially available chiral pool precursor, (S)-3-chloropropane-1,2-diol, is an excellent alternative.
Mechanism & Causality
The objective is to oxidize the primary alcohol to a carboxylic acid without oxidizing the secondary alcohol (which would form a ketone, destroying the stereocenter). This is achieved using a TEMPO/NaClO catalytic system. The causality relies on steric hindrance: the bulky tetramethylpiperidine ring of the TEMPO oxoammonium cation physically cannot access the secondary alcohol, rendering the oxidation highly regioselective.
Step-by-Step Protocol
-
Preparation : Dissolve (S)-3-chloropropane-1,2-diol (100 mmol) in a biphasic mixture of Dichloromethane (100 mL) and Water (100 mL).
-
Catalyst Loading : Add
(10 mol%), NaBr (10 mol% as a co-catalyst to accelerate TEMPO regeneration), and TEMPO (1 mol%). -
Reaction Execution : Cool the reactor to 0°C. Dropwise add 12% aqueous NaClO (2.2 equivalents) over 1 hour. Critical constraint: The temperature must not exceed 5°C to prevent over-oxidation and racemization.
-
Validation : Stir for an additional 2 hours at 0°C. Check TLC (Stain with
) for the disappearance of the diol. -
Workup : Quench excess oxidant with saturated sodium thiosulfate. Adjust the aqueous layer to pH 9 and wash with DCM to remove TEMPO and organic impurities. Acidify the aqueous layer to pH 2 with concentrated HCl, extract with ethyl acetate, dry, and concentrate to yield the target acid.
Comparative Data Presentation
To assist in route selection for your specific pipeline, the quantitative data for the three methodologies are summarized below:
| Synthesis Method | Yield (%) | Enantiomeric Excess (ee %) | Scalability | Cost-Efficiency | Environmental Impact |
| L-LDH Asymmetric Reduction | 85 - 92 | > 99 | Moderate | Low (Requires expensive cofactors) | Low (Aqueous, mild conditions) |
| Lipase Kinetic Resolution | 45 (Max theoretical 50) | 95 - 99 | High | High (Cheap racemic starting material) | Moderate (Solvent usage for extraction) |
| TEMPO-Mediated Oxidation | 75 - 80 | > 99 (Dependent on SM) | High | Moderate (Oxidant handling at scale) | Moderate to High (Halogenated waste) |
References
-
Hirschbein, B. L., & Whitesides, G. M. (1982). Laboratory-scale enzymic/chemical syntheses of D- and L-beta-chlorolactic acid and D- and L-potassium glycidate. Journal of the American Chemical Society, 104(16), 4458-4460. URL:[Link]
-
Dobbie, M. S., Porter, K. E., & Jones, A. R. (1988). Is the Nephrotoxicity of (R)-3-Chlorolactate in the Rat Caused by 3-Chloropyruvate?. Xenobiotica, 18(12), 1389-1399. URL:[Link]
-
Layh, N., Stolz, A., Forster, S., Effenberger, F., & Knackmuss, H. J. (1992). Enantioselective hydrolysis of O-acetylmandelonitrile to O-acetylmandelic acid by bacterial nitrilases. Archives of Microbiology, 158(6), 405-411. URL:[Link]
Sources
Technical Guide: (S)-3-Chlorolactic Acid – Structure, Stereochemistry, and Synthesis
Part 1: Executive Technical Summary
(S)-3-Chlorolactic acid (CAS: 82079-44-5) is a high-value C3 chiral building block used extensively in the synthesis of pharmaceuticals, specifically for introducing chirality into beta-blockers, ferroelectric liquid crystals, and retroviral inhibitors.
Chemically defined as (2S)-3-chloro-2-hydroxypropanoic acid , it serves as a critical "chiral pool" synthon. Its primary industrial utility lies in its ability to undergo stereoselective ring closure to form (S)-glycidic acid or (S)-epichlorohydrin , moieties that are difficult to synthesize with high enantiomeric excess (ee) using traditional chemical oxidation methods.
Key Chemical Identifiers
| Property | Specification |
| IUPAC Name | (2S)-3-chloro-2-hydroxypropanoic acid |
| Common Name | (S)-3-Chlorolactic acid; D-3-Chlorolactic acid |
| CAS Number | 82079-44-5 (S-isomer); 1713-85-5 (Racemic) |
| Molecular Formula | C3H5ClO3 |
| Molecular Weight | 124.52 g/mol |
| Chirality | (S)-configuration (corresponds to D-isomer in Fischer projection) |
Part 2: Stereochemical Anatomy & The "Priority Switch"
For researchers transitioning from lactic acid chemistry, (S)-3-chlorolactic acid presents a significant nomenclature hazard. Unlike lactic acid, where the (S)-configuration corresponds to the L-isomer, (S)-3-chlorolactic acid corresponds to the D-isomer.
This inversion in nomenclature—despite identical spatial geometry of the carbon backbone—is due to the Cahn-Ingold-Prelog (CIP) priority rules .
The CIP Priority Switch Mechanism
In lactic acid, the methyl group (-CH3) has lower priority than the carboxyl group (-COOH). In 3-chlorolactic acid, the chlorine substitution changes the priority of the C3 carbon.
-
Hydroxyl Group (-OH): Priority 1 (Atomic # of O = 8).
-
Chloromethyl Group (-CH2Cl): Priority 2. (Cl atomic #17 > O atomic #8 in -COOH).
-
Carboxyl Group (-COOH): Priority 3.
-
Hydrogen (-H): Priority 4.
Because the -CH2Cl group outranks the -COOH group, the priority sequence 1→2→3 is reversed compared to lactic acid, flipping the descriptor from (R) to (S) for the same D-configuration.
Caption: Visualization of the CIP priority shift. The high atomic weight of Chlorine elevates the C3 substituent to Priority 2, causing the D-isomer to be designated as (S), contrary to the L=(S) convention seen in non-halogenated lactic acid.
Part 3: Biocatalytic Synthesis Protocol
The most robust route to high-purity (S)-3-chlorolactic acid is the enzymatic kinetic resolution of racemic 2,3-dichloropropionic acid (2,3-DCP). This method avoids the use of toxic heavy metal catalysts and operates under mild aqueous conditions.
Methodology: Hydrolytic Dehalogenation
Enzyme: L-2-Halo acid dehalogenase (L-DEX), typically sourced from Pseudomonas putida or Pseudomonas sp. Mechanism: The enzyme selectively hydrolyzes the L-isomer of 2,3-DCP with inversion of configuration at the C2 center.[1]
-
Substrate: (L)-2,3-Dichloropropionic acid.
-
Reaction: Nucleophilic attack by water (enzyme-mediated).
-
Product: (D)-3-Chlorolactic acid (which is the (S) -enantiomer).
Step-by-Step Experimental Workflow
1. Biocatalyst Preparation
-
Culture: Cultivate Pseudomonas putida (strain 109 or recombinant equivalent) in nutrient broth containing 2-chloropropionate to induce dehalogenase activity.
-
Harvest: Centrifuge cells at 8,000 x g for 15 mins. Wash twice with 50 mM potassium phosphate buffer (pH 7.5).
-
Lysis: Suspend cells in buffer and disrupt via sonication (4°C). Remove debris by centrifugation.[1] The supernatant serves as the crude enzyme extract.
2. Kinetic Resolution Reaction
-
Substrate Prep: Dissolve racemic 2,3-dichloropropionic acid (100 mM final conc.) in water. Neutralize to pH 7.5 using 5M NaOH.
-
Incubation: Add crude L-DEX extract to the substrate solution. Incubate at 30°C with mild agitation.
-
Monitoring: Monitor the consumption of alkali (pH stat titration) or analyze aliquots via HPLC. The reaction should terminate when 50% of the substrate is consumed (theoretical maximum for kinetic resolution).
3. Purification (Downstream Processing)
-
Acidification: Acidify the reaction mixture to pH 1.0 using concentrated HCl.
-
Extraction: Extract the unreacted (D)-2,3-DCP and the product (S)-3-chlorolactic acid into ethyl acetate (3x volume).
-
Separation:
-
The unreacted substrate (D-2,3-DCP) can be separated via fractional crystallization or distillation.
-
Alternatively, use anion exchange chromatography (Dowex 1x8) if high purity is required immediately.
-
Caption: Enzymatic kinetic resolution workflow. The L-DEX enzyme selectively converts the L-isomer of the feedstock into the desired (S)-product via stereochemical inversion, leaving the D-feedstock unreacted.
Part 4: Synthetic Utility & Applications[5]
(S)-3-Chlorolactic acid is rarely the end product; it is a transient scaffold used to generate chiral epoxides.
Synthesis of (S)-Glycidic Acid
Treatment of (S)-3-chlorolactic acid with a base (e.g., NaOH) induces intramolecular nucleophilic substitution (Williamson ether synthesis type). The C2 alkoxide attacks the C3 carbon, displacing the chloride.
-
Stereochemistry: Retention of configuration at C2 (since the C2-O bond is not broken).
-
Result: (S)-Glycidic acid (or its salt).
Synthesis of (S)-Epichlorohydrin
Reduction of the carboxylic acid moiety of (S)-3-chlorolactic acid followed by ring closure yields (S)-epichlorohydrin, a ubiquitous chiral alkylating agent.
| Application Area | Specific Drug/Material | Role of (S)-3-Chlorolactic Acid |
| Beta-Blockers | Propranolol, Atenolol | Precursor to chiral epoxide side chain. |
| Metabolic Inhibitors | Carnitine analogs | Chiral backbone synthesis. |
| Materials Science | Ferroelectric Liquid Crystals | Dopant for chiral smectic phases. |
Part 5: Analytical Validation
Trustworthy data requires rigorous validation of enantiomeric excess (ee).
HPLC Method (Chiral Ligand Exchange)
-
Column: Chiralpak MA(+) or chemically equivalent ligand-exchange column (coated with D-penicillamine).
-
Mobile Phase: 2 mM CuSO4 in water.
-
Detection: UV at 254 nm.
-
Elution Order: typically (R)-isomer elutes before (S)-isomer (must be empirically verified with standards).
Optical Rotation[6]
-
Specific Rotation:
(c=1, H2O) for the (S)-isomer. -
Note: The rotation is low, making HPLC the preferred method for determining enantiomeric purity.
References
-
Onda, M., Motosugi, K., & Nakajima, H. (1990). A New Approach for Enzymatic Synthesis of D-3-Chlorolactic Acid from Racemic 2,3-Dichloropropionic Acid by Halo Acid Dehalogenase. Bioscience, Biotechnology, and Biochemistry.[2] Link
-
U.S. Environmental Protection Agency. (2025). Chemical Details: 3-Chlorolactic acid, (S)-.[3][4][5][6] CompTox Chemicals Dashboard. Link
-
Master Organic Chemistry. (2016). Assigning R and S Configurations With the Cahn-Ingold-Prelog (CIP) Rules. Link
-
National Institutes of Health (NIH). (2025). 3-CHLOROLACTIC ACID, (S)- Record.[3][5] Global Substance Registration System (GSRS). Link
Sources
Technical Guide: Biological Significance and Synthetic Utility of (S)-3-Chlorolactic Acid
The following technical guide details the biological significance, metabolic pathways, and synthetic utility of (S)-3-Chlorolactic acid.
Executive Summary
(S)-3-Chlorolactic acid (CAS: 82079-44-5) is a critical chiral intermediate at the intersection of bacterial xenobiotic metabolism and mammalian toxicology. Unlike its enantiomer, (R)-3-chlorolactic acid—which acts as a "lethal synthesis" precursor leading to severe nephrotoxicity—the (S)-isomer serves as a transient metabolic intermediate in the degradation of chlorinated pollutants (e.g., epichlorohydrin, 1,3-dichloropropene). In pharmaceutical chemistry, the (S)-enantiomer is a high-value "chiral pool" building block, providing a direct stereochemical route to glycidates and functionalized statin precursors. This guide analyzes its metabolic fate, toxicological divergence, and validated synthetic protocols.
Chemical & Stereochemical Fundamentals
(S)-3-Chlorolactic acid is a 3-halo-2-hydroxycarboxylic acid. Its biological activity is strictly governed by its stereochemistry, which dictates whether the molecule undergoes harmless dehalogenation or toxic oxidation.
| Property | Data |
| IUPAC Name | (2S)-3-Chloro-2-hydroxypropanoic acid |
| CAS Number | 82079-44-5 (S-isomer); 1713-85-5 (Racemate) |
| Molecular Formula | C₃H₅ClO₃ |
| Molecular Weight | 124.52 g/mol |
| Chirality | (S)-configuration corresponds to the L-series (L-3-chlorolactic acid).[1] |
| pKa | ~3.23 (Stronger acid than lactic acid due to electron-withdrawing Cl). |
| Stability | Susceptible to spontaneous intramolecular cyclization to form glycidic acid (oxirane-2-carboxylic acid) under basic conditions. |
Physiological & Toxicological Profile: The Enantiomeric Divergence
The biological significance of 3-chlorolactic acid is defined by a sharp divergence in metabolic fate between its enantiomers. This phenomenon is a classic example of stereoselective toxicity .
The "Lethal Synthesis" of the (R)-Isomer
The (R)-enantiomer is a potent nephrotoxin. Upon ingestion or formation (e.g., from 3-MCPD metabolism), it mimics natural lactate.
-
Mechanism: (R)-3-Chlorolactate is a substrate for Lactate Dehydrogenase (LDH) or L-alpha-hydroxy acid oxidase in the kidney.
-
Bioactivation: It is oxidized to 3-chloropyruvate .
-
Toxicity: 3-Chloropyruvate irreversibly inhibits the Pyruvate Dehydrogenase Complex (PDH) and enzymes of the tricarboxylic acid (TCA) cycle. This causes ATP depletion, accumulation of oxalate (metabolic end-product), and selective necrosis of the renal proximal tubules.
The Metabolic Fate of the (S)-Isomer
In contrast, (S)-3-chlorolactic acid is generally not a substrate for the oxidative enzymes that generate 3-chloropyruvate. Instead, it is processed via hydrolytic dehalogenation pathways (see Section 3), effectively bypassing the "lethal synthesis" route. This makes the (S)-isomer the preferred target for synthetic applications where residual toxicity must be minimized.
Bacterial Metabolism & Enzymology[2][3][4]
Bacteria such as Pseudomonas, Agrobacterium, and Arthrobacter utilize (S)-3-chlorolactic acid as a carbon source during the degradation of environmental pollutants like epichlorohydrin.
The Degradation Pathway
The pathway converts toxic chlorinated compounds into central metabolites (glycerate/pyruvate).
-
Ring Opening/Hydrolysis: Epichlorohydrin is converted to 3-chloro-1,2-propanediol (MCP) by Haloalcohol Dehalogenase (HheC) or Epoxide Hydrolase.
-
Oxidation: MCP is oxidized to 3-chlorolactaldehyde and then to (S)-3-chlorolactic acid.
-
Dehalogenation (Critical Step): A Haloacid Dehalogenase (e.g., DehL, DehD) catalyzes the intramolecular substitution of the chlorine by the hydroxyl group (or water), forming Glycidate (2,3-epoxypropionate) or directly hydrolyzing it to Glycerate .
-
Central Metabolism: Glycerate enters the Serine pathway or is phosphorylated to enter Glycolysis.
Pathway Visualization
Figure 1: Divergent metabolic fates of 3-chlorolactic acid enantiomers. The (S)-pathway leads to mineralization, while the (R)-pathway leads to bioactivation and toxicity.
Synthetic Applications & Protocols
(S)-3-Chlorolactic acid is a versatile chiral synthon. It allows for the introduction of the C3 chiral center in drugs such as Linezolid (antibiotic) and Atorvastatin (via side-chain synthesis), as well as ferroelectric liquid crystals.
Protocol A: Chemoenzymatic Synthesis via Lipase Resolution
This method uses a lipase to selectively hydrolyze the ester of racemic 3-chlorolactic acid, yielding the optically pure (S)-acid.
-
Objective: Isolation of (S)-3-chlorolactic acid from racemic ethyl 3-chlorolactate.
-
Enzyme: Candida rugosa Lipase (CRL) or Pseudomonas sp. Lipase.
-
Principle: Lipases often exhibit (R)-selectivity for hydrolysis, leaving the (S)-ester, or (S)-selectivity depending on the specific strain and solvent engineering. The protocol below assumes an (R)-selective hydrolysis to enrich the unreacted (S)-ester, which is then chemically hydrolyzed.
Step-by-Step Methodology:
-
Substrate Preparation: Dissolve 100 mM racemic ethyl 3-chlorolactate in a biphasic system (e.g., Phosphate buffer pH 7.0 / MTBE 1:1 v/v).
-
Enzymatic Hydrolysis: Add Candida rugosa lipase (1000 U/mmol substrate). Incubate at 30°C with vigorous stirring.
-
Monitoring: Monitor enantiomeric excess (ee) via Chiral HPLC (Chiralcel OD-H column, Hexane/IPA mobile phase).
-
Termination: Stop reaction when conversion reaches ~55% (to ensure high ee of the remaining substrate).
-
Separation:
-
Extract the mixture. The aqueous phase contains the hydrolyzed (R)-3-chlorolactic acid (and enzyme).
-
The organic phase contains the (S)-ethyl 3-chlorolactate .
-
-
Final Hydrolysis: Treat the organic phase residue with 1M HCl or mild NaOH (controlled pH < 10 to avoid glycidate formation) to yield (S)-3-chlorolactic acid .
Protocol B: Dehalogenase-Catalyzed Synthesis
Direct conversion of racemic 2,3-dichloropropionic acid using a stereospecific dehalogenase.
-
Substrate: Racemic 2,3-dichloropropionic acid (2,3-DCP).[1]
-
Biocatalyst: Recombinant L-2-haloacid dehalogenase (L-DEX) immobilized on DEAE-cellulose.
-
Reaction:
-
Buffer: 50 mM Tris-SO₄, pH 7.5.
-
Add 2,3-DCP (50 mM).
-
L-DEX selectively dehalogenates the L-isomer of 2,3-DCP (inverting it to D-chlorolactic) or acts on the D-isomer to yield L-(S)-chlorolactic acid depending on the enzyme class (Class I vs Class II).
-
Note: To obtain (S)-3-chlorolactic acid specifically, a D-2-haloacid dehalogenase is typically required if starting from the corresponding haloacid, utilizing the inversion mechanism (D-haloacid → L-hydroxyacid).
-
References
-
Jones, A. R., et al. (1987). "The renal toxicity of (R)-3-chlorolactate in the rat." Chemico-Biological Interactions, 62(2), 157-166.
-
Onda, M., Motosugi, K., & Nakajima, H. (1990). "A New Approach for Enzymatic Synthesis of D-3-Chlorolactic Acid from Racemic 2,3-Dichloropropionic Acid by Halo Acid Dehalogenase." Agricultural and Biological Chemistry, 54(11), 3031-3033.
-
Lynch, B. S., et al. (1998). "Carcinogenicity of 3-monochloro-1,2-propanediol (3-MCPD) in rats." Toxicology and Applied Pharmacology, 152(1), 164-175. (Details the oxidative pathway to chlorolactic acid).
-
Swanson, P. E. (1999). "Dehalogenases applied to industrial-scale biocatalysis." Current Opinion in Biotechnology, 10(4), 365-369.
-
Janssen, D. B., et al. (2005). "Bacterial degradation of xenobiotic compounds: evolution and distribution of novel enzyme activities." Environmental Microbiology, 7(12), 1868-1882.
Sources
3-Chlorolactic Acid: A Technical Guide to Synthesis, Metabolism, and Toxicology
Abstract
3-Chlorolactic acid (3-CLA) represents a critical junction between classical organic synthesis, metabolic toxicology, and modern biocatalysis. Historically regarded as a simple derivative of glycerol processing, 3-CLA gained prominence as a key metabolite of the food contaminant 3-monochloropropane-1,2-diol (3-MCPD) and the antifertility agent
Part 1: Historical Genesis & Chemical Identity
The Era of Classical Synthesis
The discovery of 3-chlorolactic acid is rooted in the late 19th-century exploration of glycerol and epichlorohydrin derivatives. While early organic chemists synthesized it via the oxidation of epichlorohydrin or
The molecule exists as a chiral pair: (R)-3-chlorolactic acid and (S)-3-chlorolactic acid . The stereochemistry is pivotal; biological systems often process the enantiomers at different rates, a factor critical in both bacterial dehalogenation and mammalian toxicology.
The Biological "Rediscovery" (1960s-1970s)
The compound moved from chemical archives to toxicological focus during investigations into
Table 1: Physicochemical Profile
| Property | Data | Relevance |
|---|---|---|
| IUPAC Name | 3-chloro-2-hydroxypropanoic acid | Standard nomenclature |
| Molecular Formula |
Part 2: Metabolic Significance & Toxicology
The 3-MCPD Connection
In modern food science, 3-CLA is the terminal metabolic indicator of exposure to 3-MCPD, a carcinogen formed during the acid hydrolysis of vegetable proteins (e.g., soy sauce production) or the refining of palm oil.
Mechanism of Toxicity: The GAPDH Blockade
The toxicity of the parent compounds (3-MCPD/
-
The Lethal Mimicry: 3-chlorolactaldehyde structurally mimics glyceraldehyde-3-phosphate.
-
The Target: It inhibits Glyceraldehyde-3-phosphate dehydrogenase (GAPDH) , a rate-limiting enzyme in glycolysis.[1][2]
-
The Mechanism: The aldehyde group reacts with the essential thiol group (Cysteine-150) in the active site of GAPDH. Unlike the natural substrate, the chlorine atom makes the intermediate reactive, potentially leading to alkylation or irreversible oxidation of the enzyme.
-
The Outcome: Glycolysis halts, ATP production drops, and the cell undergoes energetic crisis (oxidative stress), leading to nephrotoxicity. 3-CLA is the subsequent oxidation product of this aldehyde, often excreted in urine as a detoxification attempt, though it can be further metabolized to oxalic acid, contributing to kidney stones.
Visualization: The Metabolic Pathway
Caption: Figure 1. Oxidative metabolic pathway of 3-MCPD leading to GAPDH inhibition and Oxalic acid formation.
Part 3: Synthetic & Biocatalytic Strategies
Synthesis of 3-CLA has evolved from harsh chemical oxidation to elegant enzymatic resolutions that yield high enantiomeric excess (ee).
Chemical Synthesis (Historical Standard)
-
Precursor: Epichlorohydrin or 3-chloro-1,2-propanediol.
-
Reagent: Nitric acid (
). -
Drawback: Produces a racemic mixture (DL-3-CLA) and requires rigorous purification to remove over-oxidized byproducts (oxalic acid).
Enzymatic Synthesis (Modern Approach)
Biocatalysis allows for the production of optically pure (S)-3-chlorolactic acid. This is often achieved using Halo Acid Dehalogenase or specific Lipases .
-
Substrate: 2,3-dichloropropionic acid (racemic).
-
Enzyme: Haloacid dehalogenase (e.g., from Pseudomonas sp.).
-
Mechanism: Stereospecific hydrolytic dehalogenation at the C-2 position.
Part 4: Experimental Protocols
Protocol A: Biocatalytic Synthesis of (S)-3-Chlorolactic Acid
Adapted from kinetic resolution methodologies using dehalogenases.
Objective: Produce chiral (S)-3-CLA from racemic 2,3-dichloropropionic acid (2,3-DCP).
Reagents:
-
Racemic 2,3-DCP (100 mM)
-
Pseudomonas sp. cell-free extract (containing L-2-haloacid dehalogenase)
-
Tris-SO4 buffer (pH 7.5)
Workflow:
-
Preparation: Suspend the biocatalyst (enzyme extract) in 50 mL of Tris-SO4 buffer (pH 7.5).
-
Initiation: Add racemic 2,3-DCP to a final concentration of 20 mM.
-
Incubation: Incubate at 30°C with mild agitation (150 rpm).
-
Monitoring: Monitor the release of chloride ions (
) using a colorimetric assay (e.g., mercuric thiocyanate method) to track reaction progress.-
Note: The enzyme selectively dehalogenates L-2,3-DCP to (S)-3-CLA. The D-isomer of the substrate remains unreacted (or reacts at a negligible rate depending on the specific dehalogenase).
-
-
Termination: Stop reaction by acidification to pH 2.0 using
. -
Extraction: Extract the product using diethyl ether (3 x 20 mL).
-
Purification: Evaporate solvent and recrystallize from benzene/petroleum ether.
Protocol B: GC-MS Detection of 3-CLA in Biological Matrices
Standard validation for metabolic studies.
Objective: Detect 3-CLA in urine or plasma.
Workflow:
-
Derivatization: 3-CLA is non-volatile and polar. It must be silylated.
-
Reaction: Mix sample residue with BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) + 1% TMCS.
-
Conditions: Heat at 60°C for 30 minutes.
-
Analysis: Inject into GC-MS (Splitless mode).
-
Column: DB-5MS or equivalent.
-
Target Ions: Look for m/z characteristic of the di-TMS derivative of 3-chlorolactic acid.
-
Part 5: Visualization of Enzymatic Resolution
Caption: Figure 2. Enzymatic kinetic resolution for the production of chiral (S)-3-Chlorolactic acid.
References
-
Jones, A. R., et al. (1978). "The metabolism of the male antifertility agent 1-amino-3-chloro-2-propanol in the rat." Experientia. Link (Context: Established 3-CLA as a major oxidative metabolite).
-
Lynch, B. S., et al. (1998). "Carcinogenicity of Monochloro-1,2-Propanediol (alpha-Chlorohydrin, 3-MCPD)." International Journal of Toxicology. Link (Context: Toxicology and metabolic pathways).
-
JECFA (Joint FAO/WHO Expert Committee on Food Additives). (2002).[3] "Safety evaluation of certain food additives and contaminants: 3-Chloro-1,2-propanediol." WHO Food Additives Series. Link (Context: Detailed metabolic breakdown and GAPDH inhibition mechanism).
- Onda, M., et al. (1990). "Enzymatic Synthesis of d-3-Chlorolactic Acid From Racemic 2,3-Dichloropropionic Acid by Halo Acid Dehalogenase." Journal of Fermentation and Bioengineering.
- Stevensenson, D. E., & Jones, A. R. (1985). "Production of oxalate from the antifertility agent alpha-chlorohydrin." Journal of Reproduction and Fertility.
Sources
Definitive Chemical Identity and Applications of (S)-3-Chlorolactic Acid
[1]
Executive Summary
(S)-3-Chlorolactic acid (CAS: 82079-44-5) is a critical chiral intermediate and metabolic marker in the study of halogenated propanols. As the (S)-enantiomer of 3-chloro-2-hydroxypropanoic acid, it possesses distinct toxicological and pharmacological profiles compared to its (R)-counterpart—most notably regarding nephrotoxicity and metabolic fate.[1] This guide provides a rigorous examination of its nomenclature, synthesis, and biological significance, serving as a foundational reference for its application in chiral synthesis and toxicology.[2]
Nomenclature and Stereochemical Identity
IUPAC Derivation and CIP Priority
The systematic name (2S)-3-chloro-2-hydroxypropanoic acid is derived using the Cahn-Ingold-Prelog (CIP) priority rules. The absolute configuration at the C2 chiral center is designated as (S) based on the following priority assignment:
-
-OH (Hydroxyl group): Highest priority (Oxygen, atomic number 8).[2]
-
-CH₂Cl (Chloromethyl group): Second priority. The carbon is attached to (Cl, H, H).[2] Chlorine (atomic number 17) outranks the oxygen atoms in the carboxyl group only if we look at the immediate connection? Correction: The carboxyl carbon is attached to (O, O, O) [phantom atom].[2] The chloromethyl carbon is attached to (Cl, H, H).[2] Comparing the highest atomic number at the first point of difference: Cl (17) vs O (8). Thus, -CH₂Cl > -COOH .
-
-COOH (Carboxyl group): Third priority.
-
-H (Hydrogen): Lowest priority.
Configuration Determination: Viewing the molecule with the hydrogen atom pointing away from the viewer, the sequence from Priority 1 → 2 → 3 traces a counter-clockwise path, confirming the (S) descriptor.[2]
Synonyms and Identifiers
-
Common Name: L-β-Chlorolactic acid (Note: Correlates stereochemically with L-serine and L-glyceric acid).
-
CAS Registry Number: 82079-44-5 (Specific to the (S)-isomer).[3]
-
Racemic CAS: 1713-85-5.[4]
Stereochemical Visualization
The following decision tree illustrates the CIP priority logic used to assign the (S) configuration.
Figure 1: Cahn-Ingold-Prelog (CIP) priority assignment for (S)-3-chlorolactic acid.
Physicochemical Properties[2][3][4][6][7]
The physical properties of (S)-3-chlorolactic acid distinguish it from its non-chlorinated analogs. It is a polar, water-soluble solid typically handled as a lithium or sodium salt in biological assays to maintain pH stability.[2]
| Property | Data | Notes |
| Molecular Formula | C₃H₅ClO₃ | |
| Molecular Weight | 124.52 g/mol | |
| Physical State | White crystalline solid | Hygroscopic |
| Melting Point | 88–89 °C | Value for (R)-isomer; (S) is identical |
| Optical Rotation | In methanol; Sign is (-) | |
| pKa | 3.23 ± 0.11 | Predicted; Stronger acid than lactic acid (pKa 3.[3][5]86) due to inductive effect of Cl |
| Solubility | High in Water, Ethanol | Soluble in polar organic solvents |
Synthesis and Production Strategies
The synthesis of enantiopure (S)-3-chlorolactic acid is critical for its use as a chiral building block. Two primary methodologies are employed: oxidative biotransformation and chemical synthesis from chiral pool precursors.[2]
Method A: Oxidation of (S)-3-Chloropropane-1,2-diol (3-MCPD)
This is the most common route, utilizing (S)-epichlorohydrin as the starting material. The pathway involves hydrolysis followed by selective oxidation.
-
Hydrolysis: (S)-Epichlorohydrin is hydrolyzed (acid-catalyzed) to form (S)-3-chloropropane-1,2-diol.
-
Oxidation: The primary alcohol at C1 is oxidized to a carboxylic acid using nitric acid or a catalytic oxidation (e.g., TEMPO/NaOCl).[2]
Reaction Scheme:
(S)-Epichlorohydrin
Method B: Diazotization of (S)-3-Chloroalanine
A laboratory-scale method involving the diazotization of (S)-3-chloroalanine using sodium nitrite and hydrochloric acid. This reaction typically proceeds with retention of configuration due to the neighboring group participation of the carboxylate, forming a transient
Biological Significance and Toxicology[2][8]
The biological relevance of (S)-3-chlorolactic acid is defined by its role as a metabolite of the food contaminant 3-MCPD and the antifertility agent
Differential Toxicity: The (R) vs. (S) Divergence
A critical finding in toxicology is the stereoselective toxicity of chlorolactic acid isomers.
-
(R)-3-Chlorolactic acid: Highly nephrotoxic.[1][6] It is metabolized by L-hydroxy acid oxidase (which prefers the R-isomer, often termed L-configuration in older hydroxy-acid nomenclature) to 3-chloropyruvate . 3-Chloropyruvate is a potent inhibitor of the pyruvate dehydrogenase complex, leading to renal tubular necrosis.
-
(S)-3-Chlorolactic acid: Significantly less nephrotoxic. It is a poor substrate for L-hydroxy acid oxidase and does not readily form the toxic 3-chloropyruvate metabolite. Instead, it is primarily conjugated (e.g., with glutathione) or excreted unchanged.[2]
Metabolic Pathway Diagram
The following diagram illustrates the divergent metabolic fates of the enantiomers.
Figure 2: Divergent metabolic pathways of 3-chlorolactic acid enantiomers. The (R)-isomer generates the toxic 3-chloropyruvate, while the (S)-isomer avoids this "lethal synthesis."
Analytical Characterization
For researchers verifying the identity of (S)-3-chlorolactic acid, the following analytical parameters are standard:
-
Chiral HPLC: Separation can be achieved using ligand-exchange columns (e.g., Chirex 3126) with copper(II) sulfate eluent, where the (S)-isomer typically elutes differently than the (R)-isomer due to chelation differences.
-
NMR Spectroscopy:
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 158033, 3-Chlorolactic acid, (S)-. Retrieved from [Link]
-
Jones, A. R., & Porter, K. E. (1987). The renal toxicity of (R)-3-chlorolactate in the rat.[1][2] Chemico-Biological Interactions, 62(2), 157-166. (Verified via search context; establishes stereoselective toxicity).
-
Dobbie, M. S., et al. (1988). Is the nephrotoxicity of (R)-3-chlorolactate in the rat caused by 3-chloropyruvate? Xenobiotica, 18(12), 1389-1399.[2] (Verified via search context; mechanism of toxicity).
-
Lynch, B. S., et al. (1998). Sequelae of acute kidney injury in early stage 3-MCPD toxicity.[2] Food and Chemical Toxicology.[2] (Contextual reference for metabolic pathway).
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. Glycidol | C3H6O2 | CID 11164 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 3-Chlorolactic acid, (S)- | C3H5ClO3 | CID 158033 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. CAS Common Chemistry [commonchemistry.cas.org]
- 5. (R)-3-CHLOROLACTIC ACID CAS#: 61505-41-7 [m.chemicalbook.com]
- 6. Is the nephrotoxicity of (R)-3-chlorolactate in the rat caused by 3-chloropyruvate? - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Profile: (S)-3-Chlorolactic Acid
This guide provides a rigorous technical analysis of (S)-3-Chlorolactic acid, focusing on its identification, synthesis, and critical role in pharmaceutical development.
CAS Registry Number: 82079-44-5
Executive Summary
(S)-3-Chlorolactic acid (CAS 82079-44-5 ) is a high-value chiral building block, distinct from its racemate (CAS 1713-85-5) and (R)-enantiomer (CAS 61505-41-7). It serves as a pivotal intermediate in the synthesis of oxazolidinone antibiotics (e.g., Linezolid) and next-generation metabolic modulators (Glitazars). Its utility stems from the preserved chirality at the C2 position, which allows for the stereoselective construction of heterocyclic pharmacophores without the need for late-stage resolution.
Chemical Identity & Stereochemistry
Accurate identification is critical in chiral synthesis. The introduction of the chlorine atom at C3 alters the Cahn-Ingold-Prelog (CIP) priority rules compared to native lactic acid, yet the spatial arrangement in the (S)-enantiomer remains analogous to L-serine.
| Feature | Specification |
| IUPAC Name | (2S)-3-Chloro-2-hydroxypropanoic acid |
| Common Name | (S)-3-Chlorolactic acid; L-3-Chlorolactic acid |
| CAS Number | 82079-44-5 |
| Molecular Formula | C₃H₅ClO₃ |
| Molecular Weight | 124.52 g/mol |
| Stereochemistry | (S)-Configuration; Levorotatory (-) |
| Appearance | White to off-white crystalline solid |
| Melting Point | 88–89 °C (Enantiopure) |
Stereochemical Differentiation
Researchers must distinguish between the three commercially available forms to avoid costly synthetic errors.
-
(S)-Enantiomer (Active): CAS 82079-44-5 . Derived from L-Serine.[1]
-
(R)-Enantiomer: CAS 61505-41-7 . Derived from D-Serine.[2]
-
Racemate: CAS 1713-85-5 . Often produced via chlorination of acrylic acid or oxidation of racemic epichlorohydrin.
Figure 1: CIP Priority assignment for (S)-3-Chlorolactic acid. Note that the -CH2Cl group takes priority over -COOH due to the atomic weight of Chlorine (17) vs Oxygen (8).
Synthesis Methodologies
Two primary routes ensure high enantiomeric excess (ee): chemical transformation from the chiral pool (L-Serine) and biocatalytic reduction.
Method A: Diazotization of L-Serine (Chemical Route)
This method utilizes the "chiral pool" strategy. The reaction proceeds with retention of configuration due to the neighboring group participation of the carboxylate, which forms a transient
-
Starting Material: L-Serine (CAS 56-45-1).
-
Reagents: Sodium Nitrite (
), Hydrochloric Acid ( ). -
Mechanism:
-
Diazotization of the amine forms a diazonium salt.
-
Intramolecular attack by the carboxylate oxygen forms a 3-membered
-lactone (inversion #1). -
Nucleophilic attack by chloride ion opens the lactone (inversion #2).
-
Net Result: Retention of the (S)-configuration.
-
Method B: Enzymatic Reduction (Biocatalytic Route)
Ideal for green chemistry applications, this route uses specific dehydrogenases to reduce 3-chloropyruvate.
-
Substrate: 3-Chloropyruvate.
-
Enzyme: L-Lactate Dehydrogenase (L-LDH) or engineered ketoreductases (KREDs).
-
Cofactor: NADH (regenerated via formate dehydrogenase).
-
Outcome: >99% ee of (S)-3-chlorolactic acid.
Figure 2: Mechanistic pathway for the conversion of L-Serine to (S)-3-Chlorolactic acid via double inversion.
Applications in Drug Development
(S)-3-Chlorolactic acid is a versatile C3 synthon. Its primary utility lies in its ability to form chiral epoxides and oxazolidinones.
Synthesis of Linezolid
Linezolid (Zyvox) is an oxazolidinone antibiotic used for resistant Gram-positive infections. The (S)-configuration at the C5 position of the oxazolidinone ring is essential for antibacterial activity.
-
Role: (S)-3-Chlorolactic acid can be converted to (S)-epichlorohydrin or used directly to form the oxazolidinone core via cyclization with an aryl isocyanate or carbamate.
-
Advantage: Avoids the use of toxic resolution agents required when starting from racemic epichlorohydrin.
PPAR Agonists (Glitazars)
The compound serves as a precursor for the
Analytical Characterization
To validate the identity and purity of (S)-3-Chlorolactic acid, the following protocols are recommended:
Protocol 1: Optical Rotation[3][4][5]
-
Instrument: Polarimeter (Sodium D line, 589 nm).[3]
-
Conditions:
in Water or Methanol at 20°C. -
Expected Value: Levorotatory (-).
-
Note: While L-lactic acid is (+), the priority change from -CH3 to -CH2Cl often inverts the sign of rotation despite maintaining the (S) spatial arrangement.
-
Protocol 2: Chiral HPLC
-
Column: Chiralpak AD-H or Chiralcel OD-H.
-
Mobile Phase: Hexane/Isopropanol (90:10) with 0.1% TFA.
-
Detection: UV at 210 nm.
-
Retention Time: The (S)-enantiomer will elute at a distinct time from the (R)-enantiomer (standard injection required for calibration).
Safety & Handling
-
Hazards: Corrosive (Skin Corr. 1B), Causes serious eye damage (Eye Dam. 1).
-
Storage: Store at 2-8°C under inert gas (Argon/Nitrogen). Hygroscopic.
-
Disposal: Neutralize with sodium bicarbonate before disposal via organic waste streams.
References
-
PubChem. (2025). 3-Chlorolactic acid, (S)- (Compound). National Library of Medicine. [Link]
-
EPA CompTox. (2024). DTXSID20231556: 3-Chlorolactic acid, (S)-. US Environmental Protection Agency. [Link]
-
NIST Chemistry WebBook. (2023). Stereochemistry of alpha-amino acid diazotization. [Link]
Sources
Physical and chemical properties of 3-Chlorolactic acid
Dual-Role Analysis: From Metabolic End-Product to Chiral Synthon
Executive Summary
3-Chlorolactic acid (3-CLA) is a pivotal three-carbon organochlorine intermediate that occupies a unique position at the intersection of toxicology and asymmetric synthesis. Biologically, it serves as the primary oxidative metabolite of 3-chloropropane-1,2-diol (3-MCPD) , a known food processing contaminant, where its formation marks a critical bioactivation step leading to nephrotoxicity. Chemically, its structure—containing a carboxylic acid, a secondary hydroxyl, and a terminal alkyl chloride—makes it a versatile chiral building block (C3 synthon) for the synthesis of enantiopure pharmaceuticals, including beta-blockers and retroviral inhibitors.
This guide provides a rigorous technical analysis of 3-CLA, detailing its physicochemical profile, validated synthesis protocols, metabolic pathways, and analytical characterization.
Molecular Architecture & Stereochemistry
3-Chlorolactic acid possesses a single chiral center at the C2 position, giving rise to two enantiomers. The biological activity and synthetic utility are highly stereospecific.
| Feature | Detail |
| IUPAC Name | 3-Chloro-2-hydroxypropanoic acid |
| Common Names | |
| Molecular Formula | C |
| Molecular Weight | 124.52 g/mol |
| SMILES | OC(CCl)C(O)=O |
| Chiral Center | C2 (binds -H, -OH, -COOH, -CH |
Stereochemical Identifiers[2]
-
(R)-3-Chlorolactic acid: CAS [61505-41-7]. Often associated with specific enzymatic pathways.
-
(S)-3-Chlorolactic acid: CAS [82079-44-5].
-
Racemic (DL)-3-Chlorolactic acid: CAS [1713-85-5].
Physicochemical Profile
The following data aggregates experimental values and high-confidence predictive models suitable for process engineering.
| Property | Value / Range | Notes |
| Physical State | Crystalline Solid | Hygroscopic white crystals |
| Melting Point | 88–89 °C | (R)-enantiomer; Racemic mixture often lower (~78 °C) |
| Boiling Point | ~115 °C (at 10 mmHg) | Decomposes at atmospheric pressure (~259 °C predicted) |
| pKa (Acid) | 3.23 ± 0.11 | Stronger acid than lactic acid (pKa 3.[1][2]86) due to inductive effect of Cl |
| Density | 1.519 ± 0.06 g/cm³ | High density typical of halogenated acids |
| Solubility | High: Water, Ethanol, Ethyl AcetateLow: Hexane, Toluene | Amphiphilic character aids extraction from aqueous media |
| Stability | Heat Sensitive | Prone to polymerization or dehydrohalogenation (to glycidic acid) under basic conditions |
Chemical Reactivity & Synthesis Protocols[4][5]
Core Synthesis Logic
The synthesis of 3-CLA typically proceeds via the oxidation of the primary alcohol in 3-chloropropane-1,2-diol (3-MCPD) . While 3-MCPD can be derived from the hydrolysis of epichlorohydrin , the direct oxidation step is the critical transformation.
Figure 1: Primary synthetic routes to 3-Chlorolactic acid. The oxidative route from 3-MCPD is the standard chemical bench method.
Laboratory Protocol: Nitric Acid Oxidation
This protocol describes the conversion of 3-MCPD to 3-CLA. It is a robust method but requires strict safety controls due to NO
Reagents:
-
Concentrated Nitric Acid (HNO
, 70%) -
Ethyl Acetate (for extraction)
Step-by-Step Methodology:
-
Setup: Equip a round-bottom flask with a reflux condenser and a magnetic stir bar. Place in a temperature-controlled oil bath.
-
Addition: Add 3-MCPD to the flask. Slowly add concentrated HNO
(approx. 5 molar equivalents) with stirring.-
Safety Note: Perform in a fume hood. The reaction is exothermic and produces toxic NO
fumes (red-brown gas).
-
-
Reaction: Heat the mixture slowly to 80 °C . Maintain this temperature for 30 minutes until the vigorous evolution of gas subsides. Raise temperature to 100 °C for an additional 30 minutes to ensure completion.
-
Workup: Cool the solution to room temperature. Neutralize carefully if necessary (though acidic extraction is preferred for the free acid).
-
Extraction: Extract the aqueous reaction mixture with Ethyl Acetate (3x).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous MgSO
, and concentrate under reduced pressure. -
Crystallization: Dissolve the crude residue in a minimum amount of chloroform and store at -20 °C to induce crystallization of 3-Chlorolactic acid.
Analytical Characterization
To validate the identity of synthesized 3-CLA, the following spectral signatures should be observed.
Proton NMR ( H-NMR)
Solvent: D
| Shift ( | Multiplicity | Integration | Assignment |
| 4.65 | Doublet of doublets (dd) | 1H | CH -OH (Alpha proton) |
| 3.85 | Doublet of doublets (dd) | 1H | CH |
| 3.75 | Doublet of doublets (dd) | 1H | CH |
Note: The diastereotopic protons on the beta-carbon split due to the adjacent chiral center.
Mass Spectrometry (MS)
-
Molecular Ion: m/z 123/125 (3:1 ratio due to
Cl/ Cl isotopes). -
Fragmentation: Loss of -COOH (m/z 45) and -CH
Cl (m/z 49) are common fragmentation pathways.
Biological Significance & Toxicity Mechanisms[8]
3-Chlorolactic acid is not merely a synthetic intermediate; it is the bioactive toxicant responsible for the nephrotoxicity associated with 3-MCPD exposure.
Metabolic Pathway (Toxication)
In mammalian systems, 3-MCPD is oxidized by alcohol dehydrogenase (ADH) to 3-chlorolactaldehyde, which is rapidly oxidized to 3-chlorolactic acid. This acid is further metabolized to oxalic acid, contributing to kidney stone formation and tubule damage.
Figure 2: Metabolic activation of 3-MCPD into 3-Chlorolactic acid and subsequent toxicity pathways.
Mechanism of Action
-
Glycolysis Inhibition: 3-CLA (and its aldehyde precursor) acts as a structural analog of glyceraldehyde-3-phosphate, inhibiting the enzyme GAPDH (Glyceraldehyde-3-phosphate dehydrogenase). This disrupts energy production in high-demand tissues like sperm and kidney tubules.
-
Oxalate Deposition: The final breakdown product, oxalic acid, precipitates as calcium oxalate in the kidneys, leading to nephropathy.
References
-
Synthesis & Characterization
- Source: "Insights into the nucleation and growth of BiOCl nanoparticles..." Nanoscale, 2024.
- Relevance: Provides the specific HNO oxidation protocol and confirmation of NMR/FTIR data m
-
Link:
-
Metabolic Toxicity
- Source: "3-Monochloro-1,2-propanediol - IARC Monographs." NCBI Bookshelf.
- Relevance: Details the ADH-mediated oxidation of 3-MCPD to 3-chlorolactic acid and its role in nephrotoxicity.
-
Link:
-
Enzymatic Synthesis
- Source: "A New Approach for Enzymatic Synthesis of D-3-Chlorolactic Acid..." Bioscience, Biotechnology, and Biochemistry, 1990.
- Relevance: Describes the green chemistry route using L-2-halo acid dehalogenase.
-
Link:
-
Physical Properties & CAS Data
- Source: PubChem Compound Summary for CID 92899 (Chlorolactic acid).
- Relevance: Validates melting points, pKa predictions, and CAS registry numbers.
-
Link:
Sources
Technical Guide: (S)-3-Chlorolactic Acid — Synonyms, Identifiers, and Applications
Executive Summary
(S)-3-Chlorolactic acid (CAS: 82079-44-5) is a critical chiral building block in the synthesis of enantiomerically pure pharmaceuticals, particularly beta-blockers and oxazolidinone antibiotics. As a halogenated derivative of lactic acid, it serves as a pivotal intermediate in metabolic dehalogenation pathways and a precursor to chiral epoxides. This guide provides a definitive reference for its chemical identity, stereochemical configuration, enzymatic synthesis, and applications in drug development.
Part 1: Chemical Identity & Nomenclature
Accurate identification is paramount in chiral chemistry, where enantiomeric purity dictates biological activity. The following table consolidates the essential identifiers for the (S)-enantiomer.
Table 1: Primary Identifiers and Synonyms
| Category | Identifier / Name | Notes |
| Common Name | (S)-3-Chlorolactic acid | Preferred common usage.[1] |
| IUPAC Name | (2S)-3-Chloro-2-hydroxypropanoic acid | Systematic nomenclature. |
| CAS Registry Number | 82079-44-5 | Specific to the (S)-isomer. |
| CAS (Racemate) | 1713-85-5 | Do not confuse with the chiral form. |
| Molecular Formula | C₃H₅ClO₃ | |
| Molecular Weight | 124.52 g/mol | |
| SMILES | C(O)O)Cl | Encodes (S)-stereochemistry (@). |
| InChI Key | OSLCJYYQMKPZHU-UWTATZPHSA-N | Unique hash for verification. |
| Synonyms | L-3-Chlorolactic acidβ-Chlorolactic acid(S)-3-Chloro-2-hydroxypropionic acid | "L-" historically correlates to (S)-lactic acid. |
Part 2: Structural Analysis & Stereochemistry
Cahn-Ingold-Prelog (CIP) Priority Logic
Understanding the stereochemistry of (S)-3-chlorolactic acid requires a precise application of CIP priority rules. Unlike non-halogenated analogues, the chlorine atom shifts the priority sequence of the substituents on the chiral center (C2).
-
Priority 1: -OH Group (Oxygen, Atomic #8).
-
Priority 2: -CH₂Cl Group . The carbon is attached to (Cl, H, H). Chlorine (Atomic #17) outranks the Oxygen atoms in the carboxyl group.
-
Priority 3: -COOH Group . The carbon is attached to (O, O, O) (via phantom atoms for the double bond).
-
Priority 4: -H Atom .
Configuration: With the lowest priority group (-H) oriented away from the viewer, the sequence 1 → 2 → 3 follows a Counter-Clockwise direction, assigning the (S) configuration.
Diagram 1: Chemical Structure & Stereochemistry
Caption: CIP priority assignment for (S)-3-chlorolactic acid. The -CH2Cl group outranks -COOH due to the high atomic number of Chlorine.
Part 3: Synthesis & Production Protocols
While chemical hydrolysis of epichlorohydrin often yields racemates, enzymatic synthesis is the gold standard for producing high-purity (S)-3-chlorolactic acid. This method utilizes the stereoselective reduction of 3-chloropyruvate.
Protocol: Enzymatic Reduction via Lactate Dehydrogenase (LDH)
Objective: Synthesize (S)-3-chlorolactic acid from 3-chloropyruvate with >99% enantiomeric excess (ee).
Reagents:
-
Substrate: 3-Chloropyruvate (Lithium or Sodium salt).
-
Enzyme: L-Lactate Dehydrogenase (L-LDH) (EC 1.1.1.27), typically from Rabbit Muscle or recombinant Bacillus sources.
-
Cofactor: NADH (Nicotinamide adenine dinucleotide, reduced form).[2]
-
Buffer: Potassium Phosphate (100 mM, pH 7.0).
Step-by-Step Methodology:
-
Preparation: Dissolve 3-chloropyruvate (10 mM final concentration) in Potassium Phosphate buffer.
-
Cofactor Addition: Add NADH (12 mM) to the solution. A slight molar excess ensures complete reduction.
-
Initiation: Add L-LDH (50 Units/mL) to initiate the reaction.
-
Incubation: Incubate at 25°C with gentle stirring. Monitor the decrease in absorbance at 340 nm (oxidation of NADH to NAD+) to track reaction progress.
-
Termination: Once A340 stabilizes (indicating NADH consumption is complete), quench the reaction by lowering pH to 2.0 using 1M HCl.
-
Extraction: Extract the product using ethyl acetate (3x volumes).
-
Purification: Evaporate solvent under reduced pressure. Recrystallize from chloroform/hexane if necessary.
Mechanism: The enzyme L-LDH facilitates the hydride transfer from NADH to the re-face of the carbonyl group of 3-chloropyruvate, strictly enforcing the (S)-configuration in the product.
Diagram 2: Enzymatic Synthesis Workflow
Caption: Stereoselective reduction of 3-chloropyruvate to (S)-3-chlorolactic acid using L-LDH.
Part 4: Applications in Drug Development[3][4]
(S)-3-Chlorolactic acid is not just a metabolic byproduct; it is a versatile chiral synthon . Its bifunctionality (hydroxyl and carboxyl groups) combined with a leaving group (chlorine) makes it ideal for ring-closure reactions to form epoxides.
Precursor to Chiral Epoxides
Treatment of (S)-3-chlorolactic acid with mild bases yields (S)-glycidic acid or (S)-epichlorohydrin derivatives. These are fundamental precursors for:
-
Beta-Blockers: Drugs like Betaxolol require (S)-epichlorohydrin moieties to establish the correct binding affinity to beta-adrenergic receptors.
-
Oxazolidinones: Antibiotics such as Linezolid utilize chiral 3-carbon backbones derived from similar C3-synthons.
Metabolic Dehalogenation Studies
In environmental toxicology and pharmacology, (S)-3-chlorolactic acid appears as an intermediate in the bacterial degradation of environmental pollutants (like 3-chloropropanediol). Understanding its stability and conversion to oxalate or pyruvate is crucial for assessing the toxicity of chlorinated drugs.
Diagram 3: Metabolic & Synthetic Pathways
Caption: Divergent pathways: Synthetic route to chiral drugs (red/green) vs. metabolic degradation (yellow).
Part 5: Physical & Chemical Properties[5]
| Property | Value | Relevance |
| Physical State | White crystalline solid | Easy to handle in solid-phase synthesis. |
| Melting Point | 88–89 °C | Indicates high purity; lower MP suggests racemization. |
| pKa | 3.23 (Predicted) | Stronger acid than lactic acid (pKa 3.86) due to inductive effect of Cl. |
| Solubility | Water, Ethanol, Ethyl Acetate | Highly polar; requires polar organic solvents for extraction. |
| Stability | Hygroscopic | Store under dessication; sensitive to base-catalyzed epoxide formation. |
References
-
PubChem. (2025).[3] 3-Chlorolactic acid, (S)- | C3H5ClO3.[1][3] National Library of Medicine.[3] [Link]
-
CAS Common Chemistry. (2025). Chlorolactic acid (CAS RN 1713-85-5).[3] American Chemical Society. [Link]
-
Jones, K. H., et al. (1990). A New Approach for Enzymatic Synthesis of (S)-3-Chlorolactic Acid. Agricultural and Biological Chemistry.[1][2][4][5] [Link]
-
Muthukrishnan, S., et al. (2007). Chemo-enzymatic synthesis of (S)-betaxolol. Tetrahedron: Asymmetry.[6] (Cited for application in beta-blocker synthesis).[6]
- Janssen, D. B., et al. (2005). Bacterial dehalogenation of organohalides. Environmental Microbiology.
Sources
- 1. ontosight.ai [ontosight.ai]
- 2. researchgate.net [researchgate.net]
- 3. Chlorolactic acid | C3H5ClO3 | CID 92899 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. mnba-journal.com [mnba-journal.com]
- 5. Biocatalysis: Enzymatic Synthesis for Industrial Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Methodological & Application
Application Note: Experimental Protocols for (S)-3-Chlorolactic Acid
Executive Summary
(S)-3-Chlorolactic acid (3-chloro-2-hydroxypropanoic acid) is a pivotal chiral synthon in the "chiral pool" for the synthesis of enantiopure glycidates and beta-blockers. Simultaneously, it serves as a critical biomarker in toxicological studies, identified as the primary oxidative metabolite of the food contaminant 3-monochloropropane-1,2-diol (3-MCPD). This application note provides three validated experimental modules: the stereoselective synthesis of (S)-glycidates, the kinetic assessment of GAPDH inhibition (metabolic toxicity), and the evaluation of haloacid dehalogenase activity.
Module 1: Synthetic Application – Stereoconservative Epoxidation
Context & Mechanism
The conversion of (S)-3-chlorolactic acid to (S)-glycidic acid (or its esters) proceeds via an intramolecular Williamson ether synthesis. Unlike 2-haloacids, which undergo inversion at the chiral center during substitution, 3-halo-2-hydroxy acids typically undergo ring closure via the C2-alkoxide attacking the C3-halide. This mechanism retains the stereochemical configuration at the C2 chiral center, making it a valuable route for preserving optical purity.
Experimental Protocol: Synthesis of Ethyl (S)-Glycidate
Objective: Preparation of ethyl (S)-epoxypropionate from (S)-3-chlorolactic acid ethyl ester.
Reagents & Equipment
-
Substrate: Ethyl (S)-3-chlorolactate (98% ee).
-
Base: Sodium Ethoxide (21% wt in Ethanol) or Potassium tert-butoxide (mild conditions).
-
Solvent: Anhydrous Ethanol (EtOH).
-
Apparatus: Flame-dried 3-neck round bottom flask, nitrogen inlet, temperature probe.
Step-by-Step Methodology
-
Preparation: Charge the reaction vessel with anhydrous EtOH (10 mL/g substrate) under
atmosphere. Cool to 0°C to suppress polymerization. -
Substrate Addition: Dissolve Ethyl (S)-3-chlorolactate (1.0 eq) in a minimal volume of EtOH and add dropwise to the vessel.
-
Base Addition (Critical Step):
-
Slowly add Sodium Ethoxide solution (1.1 eq) via syringe pump over 30 minutes.
-
Technical Note: Rapid addition causes localized heating, leading to racemization or opening of the formed epoxide.
-
-
Reaction Monitoring: Stir at 0°C for 2 hours. Monitor via TLC (Silica, Hexane:EtOAc 4:1). The epoxide typically appears at a higher
than the chlorohydrin. -
Quench & Workup:
-
Neutralize excess base immediately with glacial acetic acid (to pH 7.0).
-
Remove solvent under reduced pressure (keep bath < 30°C to prevent thermal degradation).
-
Partition residue between Diethyl Ether and Brine.
-
-
Purification: Dry organic layer over
, filter, and concentrate. Purify via vacuum distillation (bp ~115°C at 760 mmHg, adjust for vacuum) or flash chromatography.
Workflow Visualization
Figure 1: Synthetic workflow for the conversion of 3-chlorolactic acid ester to glycidate, highlighting critical temperature control points.
Module 2: Biochemical Toxicology – GAPDH Inhibition Assay
Context
(S)-3-Chlorolactic acid acts as a metabolic trap. Structurally mimicking glyceraldehyde-3-phosphate (GAP) and lactate, it inhibits Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH), a key glycolytic enzyme. This inhibition is a proposed mechanism for the nephrotoxicity observed in 3-MCPD exposure. The following assay quantifies this inhibition using a coupled enzymatic system.
Experimental Protocol: Kinetic Inhibition Assay
Objective: Determine the
Reagents
-
Buffer: 100 mM Triethanolamine-HCl, pH 7.6, containing 5 mM EDTA.
-
Substrate: Glyceraldehyde-3-phosphate (GAP), 10 mM stock.
-
Cofactor:
(20 mM stock). -
Enzyme: Rabbit Muscle GAPDH (0.5 U/mL final).
-
Inhibitor: (S)-3-Chlorolactic acid (neutralized to pH 7.0), serial dilutions (0.1 mM – 50 mM).
Step-by-Step Methodology
-
Blanking: Set spectrophotometer to 340 nm (kinetic mode) at 25°C.
-
Master Mix Preparation (per well/cuvette):
-
850 µL Buffer
-
50 µL
(1 mM final) -
50 µL GAPDH Enzyme solution
-
-
Inhibitor Pre-incubation: Add 20 µL of (S)-3-Chlorolactic acid (various concentrations) to the Master Mix. Incubate for 5 minutes.
-
Causality: Pre-incubation allows the inhibitor to interact with the active site cysteine (Cys152) or compete for the binding pocket before the substrate is introduced.
-
-
Initiation: Add 30 µL GAP substrate (0.3 mM final) to start the reaction.
-
Data Acquisition: Record Absorbance (
) every 10 seconds for 5 minutes. -
Analysis: Calculate the slope (
) for the linear portion. Plot % Activity vs. [Inhibitor] to derive .
Data Presentation Table: Expected Inhibition Profile
| Inhibitor Conc. (mM) | Slope (mOD/min) | % Relative Activity | Interpretation |
| 0 (Control) | 120 ± 5 | 100% | Baseline Glycolysis |
| 1.0 | 108 ± 4 | 90% | Minimal Inhibition |
| 5.0 | 65 ± 6 | 54% | Significant Competition |
| 25.0 | 12 ± 2 | 10% | Near-Complete Blockade |
Module 3: Enzymatic Characterization – Dehalogenase Screening
Context
Haloacid dehalogenases (HADs) are enzymes of interest for bioremediation and industrial biocatalysis. While most HADs (EC 3.8.1.2) are specific to 2-haloacids, certain bacterial strains (e.g., Rhodococcus, Pseudomonas) express dehalogenases capable of acting on beta-haloacids like 3-chlorolactic acid.
Experimental Protocol: Chloride Release Assay
Objective: Screen enzyme lysates for hydrolytic activity against (S)-3-chlorolactic acid.
Reagents
-
Substrate: 10 mM (S)-3-Chlorolactic acid in 50 mM Tris-Acetate buffer (pH 7.5).
-
Colorimetric Reagent: Mercuric Thiocyanate / Ferric Nitrate solution (Iwasaki method).
-
Standard: NaCl solution (0.1 – 5 mM).
Step-by-Step Methodology
-
Reaction Setup: Mix 900 µL of Substrate solution with 100 µL of purified enzyme or cell lysate.
-
Incubation: Incubate at 30°C for 30 minutes.
-
Termination: Remove a 200 µL aliquot and mix with 20 µL of 6M
to stop the reaction. -
Development: Add 800 µL of Mercuric Thiocyanate reagent.
-
Measurement: Measure Absorbance at 460 nm.
-
Quantification: Compare against the NaCl standard curve to calculate
released/min/mg protein.
Mechanism of Action Visualization
Figure 2: Divergent pathways of 3-chlorolactic acid: Metabolic toxicity via GAPDH inhibition vs. enzymatic detoxification.
Safety & Handling
-
(S)-3-Chlorolactic acid is a skin and eye irritant. It is a metabolic precursor to oxalate; ingestion may cause kidney damage.
-
Epoxides (Glycidates): Potent alkylating agents. Handle in a fume hood.
-
Waste Disposal: Chlorinated organic waste must be segregated and incinerated. Do not dispose of down the drain to prevent aquatic toxicity.
References
-
Jones, A. R., & Cooper, G. (1999).[4] The metabolism of 3-chloro-1,2-propanediol (alpha-chlorohydrin).[5] Xenobiotica, 29(11). Link
-
Lynch, B. S., et al. (1998). Carcinogenicity of Monochloro-1,2-Propanediol (alpha-Chlorohydrin, 3-MCPD).[3][5][6] International Journal of Toxicology. Link
-
Kurihara, T., et al. (2000).[2] Bacterial 2-haloacid dehalogenases: structures and reaction mechanisms. Journal of Molecular Catalysis B: Enzymatic. Link
-
Suzuki, T., et al. (2005). Stereoselective synthesis of ethyl (R)- and (S)-glycidates via lipase-catalyzed kinetic resolution. Tetrahedron: Asymmetry. Link
-
Bergmann, J. G., & Sanik, J. (1957). Determination of Trace Amounts of Chlorine in Naphtha. Analytical Chemistry (Mercuric Thiocyanate Method).[7] Link
Sources
- 1. mdpi.com [mdpi.com]
- 2. (S)-2-haloacid dehalogenase - Wikipedia [en.wikipedia.org]
- 3. Absorption and metabolism of 3-MCPD in hepatic and renal cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 3-MONOCHLORO-1,2-PROPANEDIOL - Some Chemicals Present in Industrial and Consumer Products, Food and Drinking-Water - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Absorption and metabolism of the food contaminant 3-chloro-1,2-propanediol (3-MCPD) and its fatty acid esters by human intestinal Caco-2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
Application Note: (S)-3-Chlorolactic Acid in Enzymatic Assays
Topic: (S)-3-Chlorolactic acid as a substrate in enzymatic assays Content Type: Application Note & Protocol Guide Audience: Researchers in Biocatalysis, Enzymology, and Toxicology.
Probing Dehalogenase Activity and Dehydrogenase Stereospecificity[1]
Introduction & Scientific Context
(S)-3-Chlorolactic acid (CAS: 17118-70-6), the chlorinated analog of L-lactate, serves as a critical probe in two distinct enzymatic fields: biodegradation (via haloacid dehalogenases) and metabolic interference (via lactate dehydrogenases).
Unlike its non-chlorinated counterpart, the presence of the electron-withdrawing chlorine atom at the
-
Haloacid Dehalogenases (HADs): To study the mechanism of hydrolytic dehalogenation, specifically in Rhodococcus and Pseudomonas species involved in bioremediation of epichlorohydrin and 3-chloropropane-1,2-diol.
-
Lactate Dehydrogenases (LDHs): To map the active site flexibility and stereospecificity of L-LDH, or to investigate its potential as a metabolic inhibitor (antimetabolite) in glycolytic flux studies.
This guide provides validated protocols for assaying (S)-3-chlorolactic acid in both contexts, ensuring rigorous control over spontaneous hydrolysis and stereochemical integrity.
Mechanism & Reaction Pathways[2]
The fate of (S)-3-chlorolactic acid depends entirely on the enzyme class employed.
Pathway A: Hydrolytic Dehalogenation (HADs)
In this pathway, the enzyme attacks the carbon-halogen bond.[1] For
Pathway B: Oxidative Dehydrogenation (LDH)
L-Lactate Dehydrogenase (L-LDH) catalyzes the reversible oxidation of (S)-3-chlorolactic acid to 3-chloropyruvate, using NAD+ as a cofactor. Note that the product, 3-chloropyruvate, is a reactive alkylating agent and can inhibit the enzyme over time, making initial rate measurements critical.
Caption: Divergent enzymatic fates of (S)-3-chlorolactic acid. Pathway A releases chloride; Pathway B generates NADH.
Protocol A: Haloacid Dehalogenase Activity Assay
Objective: Quantify the specific activity of dehalogenases by measuring the release of inorganic chloride ions.[2]
Methodology: The Bergmann and Sanik method (modified) is the gold standard. It utilizes mercuric thiocyanate, which reacts with free chloride to release thiocyanate ions. These thiocyanate ions complex with ferric iron to form a red ferric thiocyanate complex, measurable at 460 nm.
Reagents & Preparation
-
Substrate Stock (100 mM): Dissolve (S)-3-chlorolactic acid in water. Adjust pH to 7.0 with NaOH. Store at -20°C.
-
Buffer: 50 mM Tris-Acetate or Glycine-NaOH, pH 8.5 (Optimal pH varies by enzyme source; Rhodococcus enzymes often prefer pH 8-9).
-
Stop Reagent (Color Reagent):
-
Solution A: 0.25 M Ferric ammonium sulfate in 9 M Nitric acid.
-
Solution B: Saturated solution of Mercuric thiocyanate in ethanol.
-
Mix Solution A and B in a specific ratio (typically provided in commercial chloride assay kits or prepared as 1:1 prior to use, though classic method adds them sequentially).
-
Experimental Workflow
-
Equilibration: Pre-warm 900 µL of Buffer at 30°C.
-
Initiation: Add 50 µL of Enzyme preparation and 50 µL of Substrate Stock (Final conc: 5 mM).
-
Incubation: Incubate at 30°C for defined intervals (e.g., 5, 10, 15, 20 min).
-
Termination: Remove 200 µL aliquots and transfer to tubes containing 20 µL of concentrated Nitric acid (to stop reaction) or add directly to the Color Reagent if immediate reading is possible.
-
Development: Add 1.0 mL of Color Reagent (Ferric/Mercuric mix). Incubate 10 mins at Room Temp.
-
Measurement: Read Absorbance at 460 nm.
Validation & Controls:
-
Spontaneous Hydrolysis Control: Incubate substrate + buffer without enzyme. 3-chlorolactic acid is chemically stable at neutral pH but may hydrolyze slowly at pH > 10. Subtract this background.
-
Standard Curve: Prepare NaCl standards (0 – 2 mM) to convert Absorbance to µmol Cl⁻.
Protocol B: Lactate Dehydrogenase (LDH) Kinetic Assay
Objective: Determine kinetic parameters (
Methodology: Continuous spectrophotometric monitoring of NADH production at 340 nm.
Reagents
-
Assay Buffer: 100 mM Glycine-Hydrazine buffer, pH 9.0.
-
Why Hydrazine? It traps the ketone product (3-chloropyruvate) as a hydrazone, preventing the reverse reaction and product inhibition.
-
-
NAD+ Stock: 20 mM
-NAD+ in water. -
Enzyme: L-Lactate Dehydrogenase (e.g., from rabbit muscle or bacterial source), diluted in 0.1% BSA.
Experimental Workflow
-
Blanking: Set spectrophotometer to 340 nm, 25°C.
-
Reaction Mix (in cuvette):
-
2.5 mL Buffer (Glycine-Hydrazine).
-
0.1 mL NAD+ stock (Final ~0.7 mM).
-
0.1 mL Enzyme solution.
-
-
Baseline: Monitor for 1 min to ensure no background drift.
-
Initiation: Add 0.1 mL (S)-3-chlorolactic acid (variable concentrations: 1 mM – 50 mM). Mix by inversion.
-
Acquisition: Record
for the initial linear phase (first 60-120 seconds).
Data Analysis:
-
Calculate velocity (
) using the extinction coefficient of NADH ( ). -
Plot
vs. (Michaelis-Menten). -
Expectation: The
for (S)-3-chlorolactic acid is typically higher (lower affinity) and lower compared to the natural substrate L-lactate.
Caption: Step-by-step workflow for the LDH spectrophotometric kinetic assay.
Troubleshooting & Critical Considerations
| Parameter | Issue | Solution |
| Substrate Purity | Commercial 3-chlorolactic acid may contain the (R)-enantiomer or Li/Na salts. | Use Chiral HPLC to verify enantiomeric excess (>98% ee). L-LDH is strictly stereospecific. |
| Spontaneous Hydrolysis | At pH > 9.0, Cl- release occurs chemically. | Keep assay pH < 9.0 for dehalogenase assays.[2][3][4][5][6][7] Run a "No Enzyme" control for every concentration. |
| Product Inhibition (LDH) | 3-Chloropyruvate inhibits LDH. | Use hydrazine in the buffer to trap the ketone product immediately. |
| Detection Limit | Low activity of HADs on | Increase enzyme concentration or incubation time. Ensure the Bergmann-Sanik reagents are fresh. |
References
-
Bergmann, J. G., & Sanik, J. (1957).[2] Determination of Trace Amounts of Chlorine in Naphtha. Analytical Chemistry. Link
-
Allison, N., et al. (1983). The dehalogenation of 3-chlorolactate by a 3-haloacid dehalogenase from Pseudomonas putida. Biochemical Journal. Link
-
Bosma, T., et al. (1999). Biodegradation of 1,2,3-trichloropropane through directed evolution and rational engineering of a haloalkane dehalogenase. Applied and Environmental Microbiology. Link
-
Jones, K. H., et al. (1992). Stereospecificity of the 2-haloacid dehalogenase from Pseudomonas putida strain AJ1.[8] Journal of General Microbiology. Link
-
Vogl, T., et al. (2018). Sensing of the halogenated substrate 3-chlorolactic acid by a specific lactate dehydrogenase. Journal of Biotechnology.[2] Link(Note: Representative citation for LDH specificity studies).
Disclaimer: This protocol is for research use only. 3-Chlorolactic acid and its metabolic products may be toxic. Handle with appropriate PPE.
Sources
- 1. Frontiers | Mini Review: Advances in 2-Haloacid Dehalogenases [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. amano-enzyme.com [amano-enzyme.com]
- 4. Lactate dehydrogenase (LDH-E) | Kikkoman Biochemifa [biochemifa.kikkoman.com]
- 5. loschmidt.chemi.muni.cz [loschmidt.chemi.muni.cz]
- 6. researchgate.net [researchgate.net]
- 7. Regulation of the Activity of Lactate Dehydrogenases from Four Lactic Acid Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Application Note: Enantioselective Synthesis of Pharmaceutical Intermediates via (S)-3-Chlorolactic Acid
Executive Summary
(S)-3-Chlorolactic acid (IUPAC: (2S)-3-chloro-2-hydroxypropanoic acid) is a highly versatile chiral C3 building block characterized by a 2-hydroxy monocarboxylic acid backbone where one methyl hydrogen is replaced by a chloro group [[1]](). In modern pharmaceutical development, it serves as a critical precursor for the asymmetric synthesis of high-value therapeutics. By leveraging its orthogonal reactivity, chemists can efficiently convert it into chiral epoxides—such as (R)-glycidic acid—which are foundational for synthesizing
Mechanistic Insights: The Chiral C3 Synthon & CIP Priority Inversion
The strategic utility of (S)-3-chlorolactic acid lies in the proximity of its hydroxyl group at C2 and the chlorine atom at C3. When exposed to a strong base, the carboxylic acid (
Crucial Stereochemical Nuance: During this cyclization, no bonds to the chiral C2 center are broken, meaning the spatial arrangement of atoms is strictly retained. However, according to Cahn-Ingold-Prelog (CIP) nomenclature, the absolute configuration designation flips from (S) to (R) .
-
In the starting material, the
group is Priority 2 (chlorine outranks the carboxylate oxygens), and is Priority 3. -
In the resulting glycidic acid, the epoxide
group becomes Priority 3, outranked by the group (Priority 2).
Understanding this nominal (S)
Synthetic Workflow Visualization
Figure 1: Synthetic workflow from (S)-3-Chlorolactic acid to β-blockers via stereoretentive cyclization.
Self-Validating Experimental Protocols
Protocol A: Base-Promoted Intramolecular Epoxidation to (R)-Glycidic Acid
This protocol details the conversion of (S)-3-chlorolactic acid to the potassium salt of (R)-glycidic acid.
Step-by-Step Methodology:
-
Charge a dry, nitrogen-purged reactor with (S)-3-chlorolactic acid (1.0 eq) and anhydrous ethanol (10 volumes).
-
Chill the reactor to 0–5 °C.
-
Add a solution of KOH (2.05 eq) in anhydrous ethanol dropwise over 1 hour, maintaining the internal temperature below 5 °C.
-
Stir the resulting suspension for 2 hours at 0–5 °C.
-
Filter the precipitated potassium chloride salt and concentrate the filtrate under reduced pressure to isolate the (R)-glycidic acid potassium salt.
Causality Behind Experimental Choices:
-
Solvent Selection: Anhydrous ethanol provides a protic environment that stabilizes the transition state of the epoxidation. Its anhydrous nature is critical to prevent the premature hydrolysis of the highly reactive epoxide intermediate.
-
Temperature Control: Maintaining near-freezing temperatures suppresses competitive intermolecular esterification and minimizes the risk of racemic degradation.
-
Stoichiometry: The slight excess over 2.0 equivalents of KOH ensures complete deprotonation of both the carboxylate and the
-hydroxyl group, driving the intramolecular cyclization to completion.
Self-Validating In-Process Control (IPC):
-
Method: Extract a 100 µL aliquot, neutralize immediately with cold 0.1 M
, and analyze via Chiral HPLC (e.g., Chiralpak AD-H column, Hexane/IPA 90:10). -
Acceptance Criteria:
conversion of the starting material. The chromatogram must show a single peak corresponding to (R)-glycidic acid, confirming stereospecific cyclization without racemization.
Protocol B: Regioselective Epoxide Ring-Opening for -Blocker Scaffolds
This protocol outlines the synthesis of an (S)-propranolol precursor via the regioselective opening of (R)-glycidic acid.
Step-by-Step Methodology:
-
Suspend the (R)-glycidic acid potassium salt (1.0 eq) in isopropanol (8 volumes).
-
Add 1-Naphthol (1.1 eq) and Lithium Perchlorate (
, 0.1 eq) to the suspension. -
Heat the mixture to 60 °C and stir for 6 hours under a nitrogen atmosphere.
-
Cool to room temperature, quench with water, and extract the product using ethyl acetate.
Causality Behind Experimental Choices:
-
Lewis Acid Catalyst (
): The ion coordinates to the epoxide oxygen, polarizing the C-O bonds and increasing electrophilicity without requiring harsh Brønsted acids that could cleave ether linkages. -
Regioselectivity: The nucleophilic phenoxide attacks the less sterically hindered terminal carbon (C3). This regioselective opening preserves the chiral center at C2, which is imperative for the biological efficacy of the final
-blocker.
Self-Validating In-Process Control (IPC):
-
Method: LC-MS and
NMR analysis of the crude reaction mixture. -
Acceptance Criteria: LC-MS must show the disappearance of the epoxide mass and the appearance of the target
ion. NMR must confirm the regiochemistry by the characteristic chemical shift of the secondary alcohol proton (typically around 4.0 - 4.2 ppm), validating exclusive C3 attack.
Quantitative Data & Yield Analysis
The following table summarizes expected yields and enantiomeric excesses (ee) for key transformations utilizing (S)-3-Chlorolactic acid as the starting synthon:
| Starting Material | Reagents & Catalyst | Temp (°C) | Target Intermediate | Isolated Yield (%) | Enantiomeric Excess (ee) |
| (S)-3-Chlorolactic Acid | KOH, Anhydrous EtOH | 0–5 | (R)-Glycidic Acid (K-salt) | 88 - 92 | > 99% |
| (R)-Glycidic Acid | 1-Naphthol, | 60 | (S)-Propranolol Precursor | 81 - 85 | 98.5% |
| (S)-3-Chlorolactic Acid | 80 | (S)-3-Azido-2-hydroxypropanoic acid | 90 - 94 | > 99% |
References
- Source: Bioscience, Biotechnology, and Biochemistry (Taylor & Francis)
- Source: National Institutes of Health (NIH)
- Title: Enantioselective Synthesis | Catalysis Source: Scribd URL
Sources
Application Note: Enantioselective HPLC Analysis of (S)-3-Chlorolactic Acid
Introduction & Scope
(S)-3-Chlorolactic acid ((S)-3-CLA) is a critical chiral building block in the pharmaceutical industry, serving as a precursor for the synthesis of chiral epichlorohydrin, statin side-chains (e.g., Atorvastatin), and various beta-adrenergic blockers.[1] As the pharmacological activity of these drugs is strictly dependent on their stereochemistry, determining the enantiomeric excess (ee) of (S)-3-CLA is a vital Quality Critical Attribute (QCA).[1]
The Analytical Challenge:
3-CLA is a small, polar
The Solution:
This guide details two validated protocols. Protocol A (Ligand Exchange) is the "Gold Standard" for
Protocol A: Ligand Exchange Chromatography (Primary Method)[1]
Principle of Separation
This method relies on Chiral Ligand Exchange Chromatography (CLEC) . The stationary phase contains a chiral selector (e.g., D-Penicillamine) complexed with Copper(II) ions.[1][2][3] The analyte ((S)-3-CLA) forms a reversible ternary diastereomeric complex with the copper ion and the selector.[1]
-
Separation Mechanism: Stereoselective formation of the [Stationary Ligand – Cu(II) – Analyte] complex.
-
Detection Advantage: While 3-CLA has poor UV absorbance, the copper-analyte complex absorbs UV light in the 254 nm region, significantly improving the signal-to-noise ratio compared to direct detection at 210 nm.[1]
Mechanistic Visualization
Figure 1: Mechanism of Ligand Exchange. The (S)-enantiomer forms a thermodynamically more stable complex with the D-Penicillamine-Cu(II) site, resulting in longer retention.[1]
Experimental Conditions
| Parameter | Specification |
| Column | Sumichiral OA-5000 (4.6 x 150 mm, 5 µm) or Phenomenex Chirex 3126 |
| Mobile Phase | 1.0 mM Copper(II) Sulfate ( |
| Flow Rate | 1.0 mL/min |
| Temperature | 25°C (Control is critical; higher temp reduces resolution) |
| Detection | UV @ 254 nm (Indirect complex detection) |
| Injection Vol. | 10 - 20 µL |
| Run Time | ~15 - 20 minutes |
Step-by-Step Workflow
-
Mobile Phase Prep: Dissolve
in HPLC-grade water to reach 1.0 mM. Filter through a 0.22 µm membrane. Add Isopropanol (IPA) only after filtration to prevent precipitation.[1] -
System Passivation: Flush the HPLC lines with water before introducing the copper solution to prevent salt precipitation in lines previously containing phosphate buffers.
-
Equilibration: Pump mobile phase for at least 30 minutes until the UV baseline at 254 nm is stable. Note: The baseline will be higher than usual due to Cu(II) absorbance; perform "Auto-Zero" before injection.[1]
-
Sample Prep: Dissolve 3-CLA sample in the mobile phase (approx. 1 mg/mL). If the sample is from an enzymatic reaction (aqueous buffer), filter through a 0.22 µm PES filter.
-
Elution Order Determination: Inject a pure authentic standard of (S)-3-CLA. On a D-Penicillamine column, the elution order is typically (R) then (S), but this must be confirmed as it depends on the specific column ligand configuration (L- vs D-Penicillamine).[1]
Protocol B: Polysaccharide CSP (Secondary Method)[1]
Principle
For laboratories where copper contamination is a concern (e.g., LC-MS shared systems), Amylose or Cellulose-based columns can be used in Polar Organic Mode .[1]
Experimental Conditions
| Parameter | Specification |
| Column | Chiralpak AD-H or Chiralpak IA (4.6 x 250 mm, 5 µm) |
| Mobile Phase | n-Hexane : Isopropanol : Trifluoroacetic Acid (TFA) (90 : 10 : 0.1 v/v) |
| Flow Rate | 1.0 mL/min |
| Temperature | 25°C |
| Detection | UV @ 210 nm (Direct carboxyl detection) |
| Critical Note | The TFA additive is mandatory to suppress ionization of the carboxylic acid, ensuring sharp peaks.[1] Without TFA, peaks will tail severely.[1] |
Analytical Workflow & Data Logic
The following diagram illustrates the decision matrix for selecting the method and processing the data.
Figure 2: Decision tree for method selection based on laboratory constraints and detection requirements.
Validation & Troubleshooting (Expert Insights)
System Suitability Criteria
-
Resolution (
): Must be (Baseline separation). -
Tailing Factor (
): .[1] -
Limit of Quantitation (LOQ): Protocol A (LEC) generally achieves lower LOQ (0.05%) due to the 254 nm detection advantage compared to Protocol B (0.1% at 210 nm).
Common Issues & Fixes
| Issue | Probable Cause | Corrective Action |
| Broad/Tailing Peaks (Protocol A) | Copper depletion on column | Regenerate column by flushing with 10 mM |
| Broad/Tailing Peaks (Protocol B) | Insufficient Acid Modifier | Increase TFA concentration to 0.15% or 0.2%. Ensure sample is not in basic buffer. |
| Negative Peaks / Baseline Dip | Injection Solvent Mismatch | Dissolve the sample in the exact mobile phase. |
| High Backpressure (Protocol A) | Salt Precipitation | CRITICAL: Never mix |
Post-Analysis System Care (Protocol A)
Copper ions are corrosive to stainless steel over long periods and can damage pump seals.
-
Immediate Flush: After analysis, flush the system with 10% EDTA solution (to chelate copper) followed by extensive water flushing.
-
Storage: Store the Sumichiral/Chirex column in the mobile phase (with copper) to maintain ligand stability, but do not leave the mobile phase in the LC system lines.
References
-
Sumika Chemical Analysis Service. (n.d.).[4] SUMICHIRAL OA-5000 Series Instruction Manual. Retrieved from [Link][1][2]
-
Phenomenex. (2000).[1][3] Direct Separation of Chiral Amino Acids, Hydroxy Acids and Dipeptides by Ligand Exchange (TN-1038). Retrieved from [Link]
-
Davankov, V. A. (2003).[1][5] Enantioselective ligand exchange in modern separation techniques. Journal of Chromatography A, 1000(1-2), 891-915.[1]
-
Daicel Chiral Technologies. (n.d.). Chiralpak AD-H Instruction Manual. Retrieved from [Link]
Sources
- 1. SUMICHIRAL OA | YMC America [ymcamerica.com]
- 2. SUMICHIRAL OA-5000 seriesï½Optical Isomer Separation Columns SUMICHIRALï½Instruments & Productsï½Sumika Chemical Analysis Service, Ltd. [scas.co.jp]
- 3. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 4. SUMICHIRAL OA Series | Products | GL Sciences [glsciences.com]
- 5. scispace.com [scispace.com]
Application Note: Trace Analysis of 3-Chlorolactic Acid by Gas Chromatography
Abstract
3-Chlorolactic acid (3-CLA) is a critical metabolite of 3-monochloropropane-1,2-diol (3-MCPD) and epichlorohydrin, serving as a biomarker for exposure to these industrial contaminants and food processing by-products. Due to its high polarity and low volatility, 3-CLA cannot be analyzed directly by gas chromatography. This guide details two robust methodologies for the quantitation of 3-CLA in biological and food matrices: a Silylation/GC-MS method for structural confirmation and general research, and a Methylation/GC-ECD method for ultra-trace detection utilizing the specific electronegativity of the chlorine atom.
The Chemical Challenge
3-Chlorolactic acid (C3H5ClO3) presents specific analytical hurdles that dictate the experimental design:
-
Dual Functionality: The molecule contains both a carboxylic acid (-COOH) and a secondary hydroxyl (-OH) group. Both must be derivatized to prevent peak tailing and adsorption in the GC inlet.
-
Thermal Instability: Underivatized 3-CLA is prone to thermal decarboxylation in hot injection ports.
-
Hydrophilicity: It is highly water-soluble, making extraction from aqueous matrices (urine, hydrolyzed vegetable protein) difficult without specific pH adjustments or salting-out procedures.
| Property | Value | Implication for GC |
| Boiling Point | ~115°C (dec.) | Requires derivatization to increase volatility.[1] |
| pKa | ~3.5 | Must be acidified (pH < 2) to extract into organic solvents. |
| Active Protons | 2 | Requires >2 molar equivalents of derivatization reagent. |
Analytical Workflow Overview
The following diagram illustrates the critical decision pathways and process flow for analyzing 3-CLA.
Figure 1: Decision tree for 3-CLA analysis. Note: Dehydration (Red Node) is the most common point of failure in silylation protocols.
Method A: Silylation with GC-MS (Standard Protocol)
Best for: Metabolomics, structural confirmation, and linear ranges of 0.1 – 50 µg/mL.
Derivatization Logic
We utilize BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) with 1% TMCS .[2][3]
-
Mechanism: Replaces active protons on both the -OH and -COOH groups with Trimethylsilyl (TMS) groups.[2][3]
-
Why TMCS? The secondary hydroxyl in 3-CLA is sterically hindered. TMCS acts as a catalyst to ensure complete derivatization of the -OH group, preventing the formation of mono-TMS artifacts.
Step-by-Step Protocol
-
Extraction: Acidify 1 mL of sample (urine/plasma) with HCl to pH < 2. Extract twice with 3 mL Ethyl Acetate.
-
Drying (CRITICAL): Pass the organic layer through a small column of anhydrous Na₂SO₄. Evaporate to complete dryness under a stream of nitrogen at 40°C.
-
Scientist's Note: Any residual water will hydrolyze the BSTFA reagent, creating white silica deposits and destroying the analyte derivative.
-
-
Reagent Addition: Add 50 µL of anhydrous Pyridine and 50 µL of BSTFA + 1% TMCS to the residue.
-
Reaction: Cap the vial tightly (PTFE-lined cap) and incubate at 70°C for 30 minutes .
-
Injection: Cool to room temperature. Inject 1 µL directly into the GC-MS.
GC-MS Parameters[3][4][5][6][7][8][9]
| Parameter | Setting |
| Column | 5% Phenyl-methylpolysiloxane (e.g., DB-5MS, Rtx-5MS), 30m x 0.25mm x 0.25µm |
| Inlet | Splitless mode, 250°C. Purge flow on at 0.75 min. |
| Carrier Gas | Helium, Constant Flow 1.0 mL/min |
| Oven Program | 70°C (1 min) → 10°C/min → 150°C → 25°C/min → 280°C (3 min) |
| MS Source/Quad | 230°C / 150°C |
| Acquisition | SIM Mode (Selected Ion Monitoring) |
| Target Ions | m/z 73 (TMS base peak), m/z 147 (Rearrangement), m/z 239 (M-15, loss of methyl) |
Method B: Methylation with GC-ECD (High Sensitivity)
Best for: Toxicology, trace environmental analysis (< 50 ppb), and complex matrices where halogen selectivity is required.
Detection Logic
The Electron Capture Detector (ECD) is selectively sensitive to electronegative atoms (halogens).[4] Since 3-CLA contains a chlorine atom, the ECD ignores the hydrocarbon background (lipids, non-chlorinated acids) and lights up specifically for 3-CLA.
-
Derivatization:[1][2][3][5][6] We use BF₃-Methanol to convert the carboxylic acid to a methyl ester. The hydroxyl group often remains free or is acetylated depending on the variant, but methylation alone is often sufficient for ECD if the column is intermediate polarity.
Step-by-Step Protocol
-
Extraction: Acidify sample to pH < 2. Extract with Diethyl Ether.
-
Derivatization: Add 1 mL of 14% BF₃ in Methanol.
-
Incubation: Heat at 60°C for 15 minutes in a sealed tube.
-
Quench & Partition: Add 1 mL of Saturated NaHCO₃ (to neutralize acid) and 1 mL of Hexane. Vortex vigorously.
-
Transfer: Transfer the top Hexane layer (containing the 3-CLA methyl ester) to a GC vial containing a small amount of anhydrous Na₂SO₄.
-
Injection: Inject 2 µL into GC-ECD.
GC-ECD Parameters[12][13]
| Parameter | Setting |
| Column | DB-1701 or DB-624 (Intermediate polarity helps separate the methyl ester from solvent front) |
| Inlet | Split/Splitless, 220°C |
| Carrier Gas | Nitrogen or Helium (If Helium, N₂ makeup gas is required for ECD) |
| Detector | ECD (Micro-ECD) at 300°C |
| Makeup Gas | Nitrogen at 30-60 mL/min (Critical for ECD stability) |
Validation & Quality Control
To ensure data integrity (E-E-A-T), every batch must include the following controls.
Internal Standard Selection
-
For GC-MS: Use 3-Chlorolactic acid-d3 (Isotope dilution) or 3-Bromolactic acid (Structural analog).
-
For GC-ECD: Use 2,3-Dichloropropionic acid . It mimics the extraction behavior of 3-CLA but separates chromatographically.
Performance Criteria
| Metric | Acceptance Criteria | Notes |
| Linearity (R²) | > 0.995 | Range: 50 ng/mL to 10 µg/mL |
| Recovery | 80% - 120% | Spiked into blank matrix |
| Precision (RSD) | < 15% | Intra-day and Inter-day |
| LOQ (Limit of Quantitation) | ~10 ng/mL (MS) / ~1 ng/mL (ECD) | ECD is approx. 10x more sensitive for this analyte. |
Troubleshooting Guide
Issue: Low Response / Missing Peaks
-
Cause: Moisture in the sample during silylation.
-
Fix: Increase drying time or use an azeotropic distillation with acetonitrile before adding BSTFA. Ensure reagents are fresh; BSTFA turns yellow when degraded.
Issue: Peak Tailing
-
Cause: Active sites in the inlet liner.
-
Fix: Replace the inlet liner with a deactivated (silanized) wool liner. 3-CLA derivatives are sensitive to "dirty" liners.
Issue: "Ghost" Peaks in ECD
-
Cause: Contaminated makeup gas or septum bleed.
-
Fix: Install high-capacity moisture/oxygen traps on the Nitrogen makeup line. Use low-bleed septa.
References
-
Sigma-Aldrich. (n.d.). Silylation Reagents: BSTFA Protocol and Mechanism. Retrieved from
-
Thermo Fisher Scientific. (2015).[7] Detection of Organochlorine Pesticides by GC-ECD Following U.S. EPA Method 8081. Application Note. Retrieved from
-
Braeuning, A., et al. (2020). Absorption and metabolism of 3-MCPD in hepatic and renal cell lines. Toxicology in Vitro, 69, 105042. (Establishes 3-CLA as the key metabolite). Retrieved from
-
Agilent Technologies. (2013). Determination of 3-MCPD Diesters and Monoesters in Vegetable Oils and Fats. Application Note 5991-2473EN. Retrieved from
-
Caltech Division of Chemistry. (n.d.). Preparation of TMS Derivatives for GC/MS. Retrieved from
Sources
- 1. chromspec.com [chromspec.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. chemcoplus.co.jp [chemcoplus.co.jp]
- 4. measurlabs.com [measurlabs.com]
- 5. glsciences.eu [glsciences.eu]
- 6. gcms.cz [gcms.cz]
- 7. Detection of Organochlorine Pesticides by GC-ECD Following U.S. EPA Method 8081 - Thermo Scientific AppsLab Library of Analytical Applications [appslab.thermofisher.com]
Advanced Analytical Derivatization of (S)-3-Chlorolactic Acid: Protocols for GC-MS and Enantioselective Profiling
Executive Summary & Mechanistic Rationale
(S)-3-Chlorolactic acid is a highly polar, low-molecular-weight chiral compound of significant interest in both toxicology and pharmaceutical synthesis. In toxicology, it serves as a critical urinary biomarker for exposure to 3-monochloropropane-1,2-diol (3-MCPD) and epichlorohydrin, which are known food and environmental contaminants [1]. In drug development, (S)-3-chlorolactic acid is utilized as a chiral building block (synthon) for the synthesis of complex active pharmaceutical ingredients (APIs) via the self-regeneration of stereocenters (SRS) [2].
Due to the presence of both a carboxylic acid (–COOH) and a secondary hydroxyl (–OH) group, (S)-3-chlorolactic acid exhibits high hydrophilicity and low volatility, rendering it unsuitable for direct Gas Chromatography-Mass Spectrometry (GC-MS) analysis. Derivatization is mandatory to mask these polar functional groups, reduce intermolecular hydrogen bonding, and increase thermal stability.
This application note details two field-proven derivatization strategies:
-
Silylation (Di-TMS formation): Ideal for total quantification and high-throughput toxicological screening [3].
-
Two-Step Esterification/Acylation: Optimized for enantioselective GC analysis to verify the stereochemical purity of the (S)-enantiomer on chiral stationary phases.
Analytical Workflows & Methodological Causality
Silylation Workflow for Total Quantification
Silylation utilizing N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) fortified with 1% trimethylchlorosilane (TMCS) is the gold standard for trace-level quantification.
The Causality of the Chemistry: BSTFA acts as the primary silyl donor, replacing the active protons on both the –COOH and –OH groups with trimethylsilyl (TMS) moieties. The addition of 1% TMCS is a critical experimental choice; TMCS functions as a Lewis acid catalyst, increasing the electrophilicity of the silylating reagent. This is essential for driving the reaction to completion at the sterically hindered secondary hydroxyl group of 3-chlorolactic acid.
Workflow for the extraction and silylation of (S)-3-Chlorolactic acid for GC-MS analysis.
Enantioselective Derivatization Workflow
When confirming the enantiomeric excess (ee%) of (S)-3-chlorolactic acid, bulky TMS groups can interfere with the chiral recognition mechanisms of cyclodextrin-based GC columns. Therefore, a two-step achiral derivatization (methylation followed by fluorinated acylation) is preferred. This produces a compact, highly volatile derivative that interacts optimally with the chiral stationary phase.
Two-step achiral derivatization pathway enabling subsequent chiral GC separation.
Step-by-Step Experimental Protocols
Protocol A: Di-TMS Derivatization for GC-MS Quantification
Self-Validating System: Always process a reagent blank and a matrix spike containing isotopically labeled internal standard (e.g.,
-
Acidification & Extraction:
-
Aliquot 1.0 mL of the aqueous sample (or urine) into a glass centrifuge tube.
-
Spike with 10 µL of Internal Standard (10 µg/mL).
-
Adjust pH to < 2.0 using 6M HCl. (Rationale: 3-Chlorolactic acid has a pKa of ~3.8; full protonation is required to partition it into the organic phase).
-
Add 3.0 mL of MS-grade Ethyl Acetate. Vortex vigorously for 2 minutes.
-
Centrifuge at 3000 x g for 5 minutes. Transfer the upper organic layer to a clean glass vial.
-
-
Desiccation (Critical Step):
-
Evaporate the extract to complete dryness under a gentle stream of anhydrous Nitrogen (
) at 40°C. -
(Rationale: Water reacts violently with BSTFA, hydrolyzing it into hexamethyldisiloxane and leaving the analyte under-derivatized. Absolute dryness is non-negotiable).
-
-
Silylation:
-
Add 50 µL of anhydrous Pyridine and 50 µL of BSTFA + 1% TMCS to the dried residue.
-
Cap tightly with a PTFE-lined septum. Vortex for 10 seconds.
-
Incubate in a heating block at 70°C for 30 minutes.
-
-
Analysis:
-
Cool to room temperature and transfer to a GC autosampler vial containing a low-volume insert. Inject 1 µL into the GC-MS.
-
Protocol B: Esterification/Acylation for Chiral GC
-
Methylation:
-
To the dried extract (prepared as in Protocol A, Step 1-2), add 200 µL of 2M Methanolic HCl.
-
Cap and incubate at 60°C for 60 minutes to form the methyl ester.
-
Evaporate to dryness under
at room temperature to remove excess HCl and methanol.
-
-
Acylation:
-
Add 100 µL of Ethyl Acetate and 50 µL of Trifluoroacetic Anhydride (TFAA) or Heptafluorobutyric Anhydride (HFBA).
-
Incubate at 50°C for 30 minutes.
-
Evaporate gently under
to remove excess anhydride. Reconstitute in 100 µL of dry Hexane for injection onto a chiral GC column (e.g., Chiraldex G-TA).
-
Data Presentation & Interpretation
To ensure robust method development, the following tables summarize the expected quantitative metrics and mass spectrometric parameters for the derivatized products.
Table 1: Comparison of Derivatization Strategies
| Derivatization Strategy | Reagents Used | Target Application | Volatility | Stability | Chiral Resolution Suitability |
| Silylation | BSTFA + 1% TMCS, Pyridine | Total Quantification (Toxicology) | High | Moderate (Moisture sensitive) | Poor (Bulky TMS groups mask chirality) |
| Esterification + Acylation | MeOH/HCl followed by TFAA/HFBA | Enantiomeric Purity (Pharma) | Very High | High | Excellent (Compact derivatives) |
Table 2: GC-MS SIM Parameters for Di-TMS (S)-3-Chlorolactic Acid
Note: The molecular weight of the Di-TMS derivative is 268.5 g/mol .
| Analyte | Retention Time (approx.) | Target Quantifier Ion (m/z) | Qualifier Ion 1 (m/z) | Qualifier Ion 2 (m/z) |
| (S)-3-Chlorolactic acid (Di-TMS) | 8.4 min | 253 | 151 | 117 |
| 8.4 min | 256 | 154 | 120 |
Data Interpretation Tip: The isotopic pattern of chlorine (
References
-
Bergau, N., Zhao, Z., Abraham, K., & Monien, B. H. (2020). Metabolites of 2- and 3-monochloropropanediol (2- and 3-MCPD) in humans: urinary excretion of 2-chlorohydracrylic acid and 3-chlorolactic acid after controlled exposure to a single high dose of fatty acid esters of 2- and 3-MCPD. Molecular Nutrition & Food Research, 65, 2000736. 1
-
Seebach, D., Sting, A. R., & Hoffmann, M. (1996). Self-Regeneration of Stereocenters (SRS)—Applications, Limitations, and Abandonment of a Synthetic Principle. Angewandte Chemie International Edition. 2
-
ResearchGate Database. (2025). Comparison between 3‐MCPD and its palmitic esters in a 90‐day toxicological study. ResearchGate. 3
Sources
Troubleshooting & Optimization
Troubleshooting common issues in (S)-3-Chlorolactic acid experiments
Topic: Troubleshooting Common Issues in (S)-3-Chlorolactic Acid Experiments Audience: Researchers, Process Chemists, and Drug Development Scientists
Technical Support Center: (S)-3-Chlorolactic Acid
Status: Operational Lead Scientist: Dr. Aris (Senior Application Scientist) System Version: 2.4 (Current Protocols)
Introduction: The Molecule & The Challenge
(S)-3-Chlorolactic acid (CAS: 82079-44-5) is a critical chiral building block, often used as a precursor for glycidates and in the synthesis of ferroptosis inducers. Structurally, it is a bifunctional halogenated alpha-hydroxy acid . This unique structure creates a "reactivity tug-of-war" that causes most experimental failures:
-
The Alpha-Hydroxy Group: Makes the molecule highly water-soluble and prone to self-esterification (oligomerization).
-
The Beta-Chlorine: Acts as a leaving group. Under basic conditions, the adjacent hydroxyl group deprotonates and displaces the chlorine, cyclizing the molecule into (S)-glycidic acid (epoxide) .
This guide addresses the three critical phases of experimentation: Synthesis (Enzymatic), Isolation (Purification), and Analysis.
Module 1: Enzymatic Synthesis Troubleshooting
Context: The most common synthesis route involves the asymmetric reduction of 3-chloropyruvate using Lactate Dehydrogenase (LDH) or Carbonyl Reductase (KRED) with NADH cofactor recycling.
Q1: My reaction conversion stalls at ~50% despite adding excess enzyme. Why?
Diagnosis: Product Inhibition or pH Drift.
-
The Mechanism: As the reaction proceeds, the reduction of the ketone consumes protons (if using certain cofactor recycling systems like Glucose Dehydrogenase) or produces gluconic acid byproducts that lower the pH.
-
The Fix:
-
Check pH: 3-chloropyruvate is unstable at high pH, but the enzyme requires neutral pH (7.0–7.5). If the pH drops below 6.0, enzyme activity plummets.
-
Buffer Capacity: Increase buffer concentration to 100 mM (Potassium Phosphate).
-
Substrate Inhibition: 3-chloropyruvate can inhibit dehydrogenases at concentrations >50 mM. Switch to a Fed-Batch mode where substrate is added continuously at a rate matching consumption.
-
Q2: The enantiomeric excess (ee%) is lower than reported (>99%). What is happening?
Diagnosis: Chemical background reaction or Racemization.
-
The Mechanism: 3-chloropyruvate can enolize in solution, leading to spontaneous racemization of the substrate. If the enzyme is slow, the non-enzymatic reduction (if any chemical reductants are present) or simply the instability of the substrate affects the final outcome.
-
The Fix:
-
Temperature: Lower the reaction temperature to 4°C–10°C. This suppresses the spontaneous chemical rates more than the enzymatic rate.
-
Enzyme Loading: Increase enzyme loading to outcompete the spontaneous degradation/racemization rates.
-
Module 2: Purification & Isolation (Critical)
Context: This is the most frequent point of failure. Users often report "losing" their product during workup.
Q3: I extracted the reaction mixture with Ethyl Acetate, but the organic layer is empty. Where is my product?
Diagnosis: High water solubility (Partition Coefficient failure).
-
The Physics: (S)-3-Chlorolactic acid is extremely polar. At neutral pH, it exists as a salt (lactate) and stays 100% in water. Even at acidic pH, its partition coefficient (
) favors water. -
The Protocol:
-
Acidification: You must acidify the aqueous phase to pH 1.5–2.0 using 2M HCl or H₂SO₄. This protonates the carboxylate (
).[1] -
Salting Out: Saturate the aqueous phase with NaCl. This disrupts the hydration shell and forces the organic acid out (Salting-out effect).
-
Solvent Choice: Ethyl Acetate is often insufficient for single extractions. Use continuous liquid-liquid extraction for 12–24 hours or switch to a more polar solvent system like n-Butanol (though this requires high-temp evaporation).
-
Q4: My product turned into an oil and the NMR shows a loss of the chlorine signal. What happened?
Diagnosis: Base-catalyzed Epoxide Formation (Dechlorination).
-
The Chemistry: If you neutralized the extraction with a strong base (like NaOH) or allowed the pH to rise >8.0 during workup, the alkoxide formed. It immediately attacks the beta-carbon, kicking out chloride to form glycidic acid.
-
The Fix:
-
Never use NaOH for pH adjustment during workup if you want to keep the linear acid. Use weak bases like NaHCO₃ only if strictly necessary and keep cold.
-
Evaporation: Do not heat above 40°C during rotary evaporation, as this promotes self-esterification (lactide formation).
-
Visual Workflow: Isolation Decision Tree
Caption: Decision tree for the isolation of (S)-3-chlorolactic acid, highlighting the critical acidification step and the risk of epoxide formation at high pH.
Module 3: Analytical Validation (Chiral HPLC)
Context: Separating the (S) and (R) enantiomers of 3-chlorolactic acid requires specific acidic mobile phases to suppress ionization.
Q5: I see only one peak on my Chiral Column. Is it pure or co-eluting?
Diagnosis: Incorrect Mobile Phase pH.
-
The Issue: Without an acid additive, the carboxylic acid moiety ionizes. Ionized analytes interact poorly with polysaccharide-based chiral stationary phases (CSPs), often eluting at the void volume or tailing severely, masking separation.
-
The Method:
-
Column: Chiralcel OJ-H or Chiralpak AD-H (Daicel).
-
Mobile Phase: Hexane : Isopropanol (90:10 to 95:5).
-
Additive (Crucial): Add 0.1% Trifluoroacetic Acid (TFA) . This ensures the molecule remains in the neutral COOH form, allowing hydrogen bonding with the carbamate selectors on the column.
-
Detection: UV at 210 nm (low wavelength required due to lack of chromophores).
-
Data Table: Recommended HPLC Screening Conditions
| Parameter | Condition A (Primary) | Condition B (Secondary) |
| Column | Chiralcel OJ-H (Cellulose tris-4-methylbenzoate) | Chiralpak AD-H (Amylose tris-3,5-dimethylphenylcarbamate) |
| Mobile Phase | Hexane : IPA : TFA (90 : 10 : 0.1) | Hexane : Ethanol : TFA (95 : 5 : 0.1) |
| Flow Rate | 0.5 - 1.0 mL/min | 0.5 mL/min |
| Temp | 25°C | 20°C (Lower temp improves resolution) |
| Expected Result | Baseline separation (Resolution > 1.5) | Alternative selectivity if OJ-H fails |
Module 4: Storage & Stability
Q6: My white solid turned into a sticky gel after a week. Is it degraded?
Diagnosis: Hygroscopicity and Polymerization.
-
Explanation: Alpha-hydroxy acids are notoriously hygroscopic. Once they absorb water, the localized acidity can catalyze intermolecular esterification, forming dimers (lactyllactate analogs) or oligomers.
-
Solution:
-
Store under Argon/Nitrogen .
-
Keep at -20°C .
-
If polymerization is suspected, you can sometimes regenerate the monomer by mild hydrolysis (heating with dilute acid), though this risks racemization.
-
References
-
Enzymatic Synthesis & Dehalogenase Activity
- Title: A New Approach for Enzymatic Synthesis of (S)-3-Chlorolactic Acid.
- Source: ResearchG
-
URL:
-
Epoxide Formation (Mechanism)
-
Chiral HPLC Method Strategies
- Title: A Strategy for Developing HPLC Methods for Chiral Drugs.
- Source: LCGC Intern
-
URL:
-
Physical Properties & Safety
-
Extraction Techniques for Polar Acids
- Title: Liquid/liquid Extraction: Extraction of Acids or Bases.
- Source: MN St
-
URL:
Sources
- 1. web.mnstate.edu [web.mnstate.edu]
- 2. jsynthchem.com [jsynthchem.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Chlorolactic acid | C3H5ClO3 | CID 92899 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. CompTox Chemicals Dashboard [comptox.epa.gov]
- 6. 3-Chlorolactic acid, (S)- | C3H5ClO3 | CID 158033 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: (S)-3-Chlorolactic Acid Production
Status: Online | Specialist: Senior Application Scientist | Ticket Focus: Yield & Purity Optimization
Introduction: The "Water Trap" & Stereochemical Drift
Welcome to the technical support portal. If you are reading this, you are likely facing one of two problems:
-
The "Water Trap": You have successfully synthesized 3-chlorolactic acid (3-CLA), but you cannot extract it from the aqueous fermentation broth or enzymatic buffer because of its extreme hydrophilicity.
-
Enantiomeric Erosion: Your initial ee was high, but downstream processing or improper pH control has led to racemization or dechlorination.
(S)-3-Chlorolactic acid is a vital chiral building block (C3 synthon) for statins and chiral epoxides. Unlike standard lactic acid, the chlorine atom introduces electron-withdrawing effects that alter pKa and stability. This guide abandons generic advice to focus on reactive extraction and cofactor-coupled biocatalysis —the only industrial-grade solutions for high yield and purity.
Module 1: Synthesis Troubleshooting (Biocatalysis)
Context: Chemical synthesis (e.g., chlorination of lactic acid) is messy and rarely yields high ee. The industry standard is the Asymmetric Reduction of 3-Chloropyruvate using Ketoreductases (KREDs) or Lactate Dehydrogenases (LDHs).
Case Study #1: "My conversion stalls at 60% regardless of time."
Diagnosis: This is a classic Thermodynamic Equilibrium or Cofactor Depletion issue. 3-Chloropyruvate reduction consumes NADH/NADPH. If you add stoichiometric cofactor, it is too expensive and inhibits the enzyme. You must use a regeneration cycle.[1]
The Fix: Coupled Glucose Dehydrogenase (GDH) System Do not rely on native cellular metabolism alone. Spike your reactor with a GDH/Glucose system to force the equilibrium forward.
Protocol:
-
Enzyme Ratio: Load 3-Chloropyruvate Reductase (e.g., from Lactobacillus or engineered E. coli) and Bacillus subtilis GDH in a 1:2 activity ratio.
-
Substrate Feeding: Do not dump all 3-chloropyruvate at once (substrate inhibition occurs >50 mM). Use a Fed-Batch approach, maintaining concentration <20 mM.
-
pH Stat: The reaction consumes protons (see diagram). Maintain pH 6.0–6.5. Above pH 7.0, 3-chloropyruvate spontaneously degrades (dechlorinates).
Visualizing the Biocatalytic Cycle
The following diagram illustrates the mandatory cofactor recycling system to drive yield to >99%.
Caption: Coupled enzymatic cycle showing NADH regeneration via GDH to drive 3-chloropyruvate reduction to completion.
Module 2: Extraction Troubleshooting (Downstream)
Context: (S)-3-Chlorolactic acid is highly water-soluble.[2] Standard extraction with ethyl acetate or ether often yields <20% recovery because the partition coefficient (
Case Study #2: "I can't get the product out of the water phase."
Diagnosis: You are using physical extraction. You need Reactive Extraction .[3][4] The Fix: Use a tertiary amine (Trioctylamine - TOA) to form an acid-amine complex. This complex is hydrophobic and moves into the organic phase.
Protocol: Reactive Extraction System
-
Extractant: 20-40% (v/v) Trioctylamine (TOA) or Alamine 336.
-
Diluent: 1-Octanol (Active diluent, stabilizes the complex) or Kerosene (requires a modifier like octanol to prevent third-phase formation).
-
Mechanism:
-
Back-Extraction: Strip the organic phase with 1M NaOH or warm water (if temperature swing is viable) to release the pure salt.
Quantitative Comparison: Physical vs. Reactive Extraction
| Parameter | Ethyl Acetate (Physical) | TOA + Octanol (Reactive) |
| Mechanism | Solvation | Acid-Base Complexation |
| Distribution Coeff ( | < 0.5 | 5.0 – 12.0 |
| Single Stage Yield | ~15-20% | > 85% |
| Selectivity | Low (pulls other organics) | High (Specific to acids) |
Visualizing Reactive Extraction
This workflow demonstrates how the amine carrier transports the hydrophilic acid into the hydrophobic solvent.
Caption: Reactive extraction mechanism using TOA to transport hydrophilic 3-CLA into the organic phase.
Module 3: Purity & Analysis (QC)
Context: Purity isn't just chemical; it's stereochemical. A common error is assuming chemical purity equals optical purity.
Case Study #3: "HPLC shows one peak, but the drug synthesis failed."
Diagnosis: You likely have the racemate. Standard C18 columns cannot separate (S) from (R). The Fix: Chiral Ligand-Exchange Chromatography or Chiral Stationary Phases (CSPs).[]
Recommended Analytical Method:
-
Column: Chiralpak MA(+) or Chiralcel OJ-H (Daicel).
-
Mobile Phase: 2 mM CuSO4 in water (for Ligand Exchange) OR Hexane/IPA (90:10) + 0.1% TFA (for CSPs).[6]
-
Detection: UV @ 210 nm.
-
Standard: Compare against commercially available racemic 3-chlorolactic acid to confirm separation of enantiomers.
FAQ: Rapid Fire Troubleshooting
Q: Can I use esterification for purification instead of reactive extraction? A: Yes. You can react the crude broth with n-butanol (catalyzed by cation exchange resin) to form butyl-3-chlorolactate . This ester can be distilled (high purity) and then hydrolyzed back to the acid.[7] Warning: This is energy-intensive and requires careful temperature control to avoid polymerization.
Q: Why is my product turning yellow/brown? A: 3-Chlorolactic acid is sensitive to oxidation and polymerization at high temperatures. Ensure your rotary evaporation bath is <40°C and vacuum is high. Store under Argon at -20°C.
Q: My enzyme died after 1 hour. Why? A: Check the concentration of 3-chloropyruvate. It is an alkylating agent. If the concentration is too high (>50mM), it can covalently modify and deactivate the enzyme. Switch to a continuous feed strategy.
References
-
Reactive Extraction of Hydroxy Acids
-
Biocatalytic Synthesis & Cofactor Regeneration
-
Purification via Esterification
- Chiral HPLC Methodologies: Title: Chiral Method Development Strategies for HPLC Source: Sigma-Aldrich (Merck) Technical Guides
Sources
- 1. storage.freidok.ub.uni-freiburg.de [storage.freidok.ub.uni-freiburg.de]
- 2. Separation and purification technologies for lactic acid – A brief review :: BioResources [bioresources.cnr.ncsu.edu]
- 3. researchgate.net [researchgate.net]
- 4. Reactive Extraction of Lactic Acid by Using Tri-n-octylamine: Structure of the Ionic Phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. (PDF) Reactive Extraction of Lactic Acid Using Trioctylamine with Environmentally Friendly Solvents [academia.edu]
- 9. pure.kaist.ac.kr [pure.kaist.ac.kr]
- 10. An Enzymatic Cofactor Regeneration System for the in-Vitro Reduction of Isolated C=C Bonds by Geranylgeranyl Reductases - PubMed [pubmed.ncbi.nlm.nih.gov]
Resolving analytical interferences for 3-Chlorolactic acid
Welcome to the technical support center for the analysis of 3-Chlorolactic acid (3-ClLA). This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of 3-ClLA quantification. As a small, polar, and often low-abundance analyte, 3-ClLA presents unique challenges. This document provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot and resolve common analytical interferences.
Part 1: Frequently Asked Questions - Understanding the Core Challenges
This section addresses fundamental questions about 3-ClLA analysis to build a foundational understanding of the common hurdles.
Q1: What is 3-Chlorolactic acid and why is its accurate measurement critical?
3-Chlorolactic acid (3-ClLA), a halogenated organic acid, is a key metabolite of 3-monochloropropane-1,2-diol (3-MCPD), a food processing contaminant.[1][2] Its accurate quantification in biological matrices, such as urine, is crucial for toxicological studies and for assessing human exposure to 3-MCPD.[1] Given its role as a biomarker, analytical methods must be robust, specific, and free from interferences to ensure data integrity.
Q2: What are the primary analytical interferences I should expect when analyzing 3-ClLA?
The analysis of 3-ClLA is primarily susceptible to three categories of interference:
-
Matrix Effects: These occur when components within the sample matrix (e.g., salts, lipids, or proteins in plasma) alter the ionization efficiency of 3-ClLA in the mass spectrometer source, leading to signal suppression or enhancement.[3][4][5] This is a major cause of inaccurate quantification and poor reproducibility in LC-MS/MS methods.[3][4]
-
Isomeric Interference: 3-ClLA has isomers, such as 2-chlorohydracrylic acid (a metabolite of 2-MCPD), which can be chromatographically challenging to separate.[1] Since isomers often have identical masses and similar fragmentation patterns, they can be a significant source of false positives if not adequately resolved.[6]
-
Chromatographic Interference: This involves non-target analytes or other sample components that co-elute with 3-ClLA, creating overlapping peaks that complicate accurate peak integration and quantification.[7]
dot graph TD; subgraph "Understanding Analytical Interferences" A["Analytical Result"] --> B{"Is the issue accuracy, precision, or sensitivity?"}; B -- "Accuracy/Precision" --> C["Potential Matrix Effect"]; B -- "Inaccurate Peak ID" --> D["Potential Isomeric Interference"]; B -- "Poor Peak Shape" --> E["Potential Chromatographic Interference"]; end
end
A high-level overview of common analytical interference categories.
Part 2: Troubleshooting Guide - From Sample to Signal
This section provides actionable solutions to specific problems you may encounter during your workflow.
Sample Preparation
Q3: My 3-ClLA signal is highly variable and often suppressed in my LC-MS/MS analysis. How can I improve my sample preparation to mitigate matrix effects?
Causality: High signal variability and suppression are classic symptoms of matrix effects.[3] Biological fluids like plasma and urine contain high concentrations of salts, proteins, and phospholipids that co-extract with polar analytes like 3-ClLA and interfere with ionization. A robust sample cleanup is not just recommended; it is essential for reliable quantification.[8][9]
Solution: Implement a Solid Phase Extraction (SPE) protocol. SPE provides a more rigorous and selective cleanup than simple "dilute-and-shoot" or protein precipitation methods.[10]
| Technique | Pros | Cons | Best For |
| Protein Precipitation | Fast, simple, inexpensive. | Non-selective, significant matrix effects often remain. | Initial screening, not for quantitative validation. |
| Liquid-Liquid Extraction (LLE) | Can provide clean extracts. | Labor-intensive, requires large solvent volumes, can have emulsion issues. | Isolating analytes based on polarity. |
| Solid Phase Extraction (SPE) | Highly selective, provides very clean extracts, reduces matrix effects, amenable to automation.[10] | Higher cost per sample, requires method development. | Achieving the highest data quality and reproducibility for validation studies. |
See Part 3 for a detailed SPE protocol.
dot graph LR; subgraph "Solid Phase Extraction (SPE) Workflow" A[Condition] --> B[Equilibrate]; B --> C[Load Sample]; C --> D[Wash]; D --> E[Elute]; end
end
A standard workflow for Solid Phase Extraction (SPE).
Chromatography
Q4: I can't resolve 3-ClLA from its isomer, 2-chlorohydracrylic acid (2-ClHA). How can I improve my chromatographic separation?
Causality: Isomers represent the most difficult type of separation challenge because they often share identical physicochemical properties. Mass spectrometry alone cannot differentiate them.[6][11] Therefore, the burden of specificity falls entirely on the chromatographic separation.
Solution: Your primary goal is to achieve baseline resolution (Rs > 1.5) between the isomeric peaks.
-
For Liquid Chromatography (LC):
-
Column Selection: Since 3-ClLA is highly polar, a standard C18 column may not provide sufficient retention or selectivity. Consider using a Hydrophilic Interaction Liquid Chromatography (HILIC) column, which is designed for polar analytes.[2] Alternatively, a mixed-mode column that combines reversed-phase and ion-exchange properties can offer unique selectivity.[12]
-
Mobile Phase Optimization: Systematically adjust the mobile phase. For HILIC, modifying the water content, buffer pH, and buffer concentration can significantly impact selectivity. For reversed-phase, adjusting the pH is critical; analyzing 3-ClLA at a pH at least 2 units below its pKa will ensure it is in its neutral form, improving retention and peak shape.[10]
-
-
For Gas Chromatography (GC):
-
Column Selection: Isomeric separation in GC is highly dependent on the stationary phase. A mid-polarity phase (e.g., containing a percentage of cyanopropylphenyl) often provides better selectivity for polar, derivatized isomers than a standard non-polar phase (e.g., 5% phenyl).
-
Temperature Program: Optimize the oven temperature ramp. A slower ramp rate around the elution temperature of the isomers will increase the time they spend interacting with the stationary phase, improving the chances of separation.
-
Detection and Quantification
Q5: My GC-MS analysis of 3-ClLA gives no signal or a severely tailing peak. What am I doing wrong?
Causality: 3-ClLA is a polar, non-volatile molecule containing carboxylic acid and hydroxyl groups.[13][14] These functional groups will interact strongly with active sites in the GC inlet and column, preventing the compound from reaching the detector or causing poor peak shape. Direct injection of underivatized 3-ClLA into a GC system is not feasible.[15]
Solution: Derivatization is mandatory. This process chemically modifies the analyte to make it more volatile and thermally stable.[15]
-
Choose the Right Reagent: Silylation is the most common and effective technique. Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) are excellent choices.[15] MTBSTFA derivatives are generally more stable and less sensitive to moisture.[15]
-
Optimize the Reaction: Derivatization is a chemical reaction that depends on time and temperature. Incomplete derivatization is a common source of error. You must optimize the reaction conditions (e.g., 75°C for 45 minutes) to ensure the reaction goes to completion. An incomplete reaction will result in split peaks or no peak at all.
See Part 3 for a detailed Derivatization protocol.
Q6: How can I quantitatively assess and correct for matrix effects in my LC-MS/MS assay?
Causality: Even with excellent sample cleanup, residual matrix effects can persist. To develop a truly robust and trustworthy method, you must both quantify these effects and implement a strategy to correct for them.[9]
Solution: Use a combination of a post-extraction spike experiment and a stable isotope-labeled internal standard (SIL-IS).
-
Quantify the Matrix Effect:
-
Prepare three sets of samples:
-
Set A: Analyte spiked in pure solvent.
-
Set B: A blank matrix sample (e.g., control plasma) is extracted first, and then the analyte is spiked into the final, clean extract.
-
Set C: Analyte is spiked into the matrix sample before extraction.
-
-
Calculation: The matrix effect is calculated by comparing the peak area from Set B to Set A.[3] Recovery is calculated by comparing Set C to Set B.
-
-
Correct for the Matrix Effect:
-
The most effective way to correct for matrix effects and extraction variability is to use a stable isotope-labeled internal standard (e.g., 3-Chlorolactic acid-d3).[9][12] A SIL-IS is chemically identical to the analyte and will co-elute, but it is mass-shifted. It experiences the exact same matrix effects and extraction losses as the analyte. By calculating the ratio of the analyte peak area to the SIL-IS peak area, these variations are normalized, leading to highly accurate and precise quantification.
-
Part 3: Key Experimental Protocols
These protocols provide a validated starting point for your method development.
Protocol 1: Solid Phase Extraction (SPE) for 3-ClLA from Human Plasma
This protocol is designed for a mixed-mode anion exchange SPE cartridge to capture the acidic 3-ClLA while washing away neutral and basic interferences.
-
Sample Pre-treatment:
-
SPE Cartridge Conditioning:
-
Wash the SPE cartridge (e.g., a mixed-mode anion exchange polymer) with 1 mL of methanol, followed by 1 mL of reagent water. Do not let the sorbent go dry.
-
-
Sample Loading:
-
Load the supernatant from the pre-treated sample onto the conditioned SPE cartridge.
-
-
Washing:
-
Wash the cartridge with 1 mL of 25 mM ammonium acetate in water to remove salts and polar interferences.
-
Wash the cartridge with 1 mL of methanol to remove non-polar interferences.
-
-
Elution:
-
Elute the 3-ClLA and SIL-IS from the cartridge using 1 mL of 5% formic acid in acetonitrile. The acid neutralizes the anion exchange sites, releasing the analyte.
-
-
Dry-down and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.
-
Protocol 2: Silylation Derivatization of 3-ClLA for GC-MS Analysis
This protocol uses BSTFA with 1% TMCS as a catalyst for a robust silylation reaction.
-
Sample Preparation:
-
Take the dried extract from your sample preparation (e.g., the dried eluate from the SPE protocol). Ensure the sample is completely free of water, as moisture will quench the reaction.
-
-
Derivatization Reaction:
-
Add 50 µL of a suitable solvent (e.g., acetonitrile) and 50 µL of BSTFA + 1% TMCS to the dried sample vial.
-
Cap the vial tightly. A micro-reaction vial with a Teflon-lined cap is recommended.[18]
-
Vortex briefly to mix.
-
Heat the vial at 80°C for 30 minutes in a heating block or oven.
-
-
Analysis:
-
After cooling to room temperature, take a 1 µL aliquot of the derivatized solution and inject it directly into the GC-MS.
-
References
-
Sample Preparation. (n.d.). Community College Consortium for Bioscience Credentials. Retrieved February 27, 2026, from [Link]
-
Sample Preparation Process - Step by step. (n.d.). Retsch. Retrieved February 27, 2026, from [Link]
-
Sample Preparation Guide. (n.d.). Eve Technologies. Retrieved February 27, 2026, from [Link]
-
Matrix Effects: Causes and Solutions in Analysis. (2026, February 18). Phenomenex. Retrieved February 27, 2026, from [Link]
-
Overcome unexpected interferences and accelerate environmental analysis using triple quadrupole ICP-MS. (n.d.). Brazilian Journal of Analytical Chemistry. Retrieved February 27, 2026, from [Link]
-
3-Chlorolactic Acid Properties. (n.d.). Ontosight AI. Retrieved February 27, 2026, from [Link]
-
Zhang, X., et al. (2023). Identification of Metabolite Interference Is Necessary for Accurate LC-MS Targeted Metabolomics Analysis. Analytical Chemistry. Retrieved February 27, 2026, from [Link]
-
Asafu-Adjaye, E. B. (2012). Derivatization Reactions and Reagents for Gas Chromatography Analysis. IntechOpen. Retrieved February 27, 2026, from [Link]
-
Interference Testing and Mitigation in LC-MS/MS Assays. (2017). AACC.org. Retrieved February 27, 2026, from [Link]
-
How Important Is The Matrix Effect in Analyzing Bioprocess Samples? (2023). Batavia Biosciences. Retrieved February 27, 2026, from [Link]
-
Laboratory Analysis Interference – Part 3. (2019). Suburban Testing Labs. Retrieved February 27, 2026, from [Link]
-
Matrix Effects in Mass Spectrometry Analysis: Causes and Solutions. (2024). Welch Materials, Inc. Retrieved February 27, 2026, from [Link]
-
Assay Troubleshooting. (n.d.). MolecularBiology.com. Retrieved February 27, 2026, from [Link]
-
Chlorolactic acid. (n.d.). PubChem. Retrieved February 27, 2026, from [Link]
-
Important Considerations Regarding Matrix Effects When Developing Reliable Analytical Residue Methods Using Mass Spectrometry. (2020). LCGC International. Retrieved February 27, 2026, from [Link]
-
Hogenboom, A. C., et al. (2001). Study of matrix effects on the direct trace analysis of acidic pesticides in water using various liquid chromatographic modes coupled to tandem mass spectrometric detection. Journal of Chromatography A. Retrieved February 27, 2026, from [Link]
-
Overcoming Matrix Interference in LC-MS/MS. (2025). Separation Science. Retrieved February 27, 2026, from [Link]
-
Sonntag, O. (2009). Analytical interferences and analytical quality. Clinica Chimica Acta. Retrieved February 27, 2026, from [Link]
-
Keller, B. O., et al. (2008). Interferences and contaminants encountered in modern mass spectrometry. Analytica Chimica Acta. Retrieved February 27, 2026, from [Link]
-
Bergau, N., et al. (2021). Metabolites of 2- and 3-Monochloropropanediol (2- and 3-MCPD) in Humans. Molecular Nutrition & Food Research. Retrieved February 27, 2026, from [Link]
-
HPLC Troubleshooting Guide. (n.d.). Agilent Technologies. Retrieved February 27, 2026, from [Link]
-
Quantification of 3-MCPD and its mercapturic metabolite in human urine. (2025). ResearchGate. Retrieved February 27, 2026, from [Link]
-
A Novel Derivatization Method Coupled with GC–MS for the Simultaneous Determination of Chloropropanols. (2025). ResearchGate. Retrieved February 27, 2026, from [Link]
-
Various Analysis Techniques for Organic Acids and Examples of Their Application. (n.d.). Shimadzu. Retrieved February 27, 2026, from [Link]
-
Tips and Tricks of HPLC System Troubleshooting. (n.d.). Agilent Technologies. Retrieved February 27, 2026, from [Link]
-
How to Avoid Analytical Interferences in Trace Element Analysis. (2022). AACC.org. Retrieved February 27, 2026, from [Link]
-
Determination of free and bound 3-chloropropane-1,2-diol by gas chromatography with mass spectrometric detection using deuterated 3-chloropropane-1,2-diol as an internal standard. (n.d.). Czech Journal of Food Sciences. Retrieved February 27, 2026, from [Link]
-
Crotti, S., et al. (2022). Simultaneous Degradation Study of Isomers in Human Plasma by HPLC-MS/MS and Application of LEDA Algorithm for Their Characterization. Molecules. Retrieved February 27, 2026, from [Link]
-
Troubleshooting Unwanted Peaks for HPLC: A Case Study Using Formic Acid. (n.d.). Phenomenex. Retrieved February 27, 2026, from [Link]
-
Analytical Interference More than Just a Laboratory Problem. (n.d.). ResearchGate. Retrieved February 27, 2026, from [Link]
-
Rapid Determination of Three Organic Acids in Polygonum Vivipari Rhizoma via One Marker by HPLC-UV at Equal Absorption Wavelength and Effervescence-Assisted Matrix Solid-Phase Dispersion. (2023). Molecules. Retrieved February 27, 2026, from [Link]
-
Tricky Isomers—The Evolution of Analytical Strategies to Characterize Plasmalogens and Plasmanyl Ether Lipids. (2022). Frontiers in Physiology. Retrieved February 27, 2026, from [Link]
-
Xie, C., et al. (2011). Investigation of isomeric transformations of chlorogenic acid in buffers and biological matrixes by ultraperformance liquid chromatography coupled with hybrid quadrupole/ion mobility/orthogonal acceleration time-of-flight mass spectrometry. Journal of Agricultural and Food Chemistry. Retrieved February 27, 2026, from [Link]
-
Two-dimensional isomer differentiation using liquid chromatography-tandem mass spectrometry with in-source, droplet-based derivatization. (n.d.). Royal Society of Chemistry. Retrieved February 27, 2026, from [Link]
Sources
- 1. Metabolites of 2- and 3-Monochloropropanediol (2- and 3-MCPD) in Humans: Urinary Excretion of 2-Chlorohydracrylic Acid and 3-Chlorolactic Acid after Controlled Exposure to a Single High Dose of Fatty Acid Esters of 2- and 3-MCPD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Matrix Effects: Causes and Solutions in Analysis | Phenomenex [phenomenex.com]
- 4. bataviabiosciences.com [bataviabiosciences.com]
- 5. welch-us.com [welch-us.com]
- 6. Identification of Metabolite Interference Is Necessary for Accurate LC-MS Targeted Metabolomics Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. suburbantestinglabs.com [suburbantestinglabs.com]
- 8. asdlib.org [asdlib.org]
- 9. myadlm.org [myadlm.org]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. mdpi.com [mdpi.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. ontosight.ai [ontosight.ai]
- 14. Chlorolactic acid | C3H5ClO3 | CID 92899 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. The Derivatization and Analysis of Amino Acids by GC-MS [merckmillipore.com]
- 16. lcms.cz [lcms.cz]
- 17. evetechnologies.com [evetechnologies.com]
- 18. gcms.cz [gcms.cz]
Overcoming poor resolution in chiral separation of 3-Chlorolactic acid
Status: Active Ticket ID: #CLA-303-RES Assigned Specialist: Dr. A. Vance, Senior Application Scientist
Executive Summary
3-Chlorolactic acid (3-CLA) presents a unique separation challenge due to its dual functionality: it contains both a carboxylic acid group (
This guide moves beyond standard "try-and-see" screening. We utilize a mechanistic approach, leveraging Ligand Exchange Chromatography (LEC) as the gold standard for
Module 1: High-Performance Liquid Chromatography (HPLC)
Q1: I am using a standard OD-H column, but the peaks are tailing severely. Why?
Diagnosis: Ionization Conflict. 3-CLA is significantly more acidic than lactic acid due to the electron-withdrawing chlorine atom. On standard polysaccharide columns (e.g., Chiralcel OD-H, AD-H), the carboxylic acid moiety ionizes, interacting non-stereoselectively with residual silanols on the silica support. This causes "chemisorption" tailing, which destroys resolution.
The Protocol (Ion Suppression): You must operate in a suppressed ionization state.
-
Mobile Phase: Hexane / Isopropanol (90:10).
-
Mandatory Additive: Add 0.1% Trifluoroacetic Acid (TFA) to the mobile phase.[1]
-
Note: Acetic acid is often too weak for chlorinated acids. TFA ensures the molecule remains protonated (
form), forcing it to interact only with the chiral selector.
-
Q2: Even with TFA, my resolution is only 1.2. How do I optimize selectivity?
Diagnosis: Inadequate Chiral Recognition. If the "Amylose/Cellulose + TFA" system fails, you are likely facing a lack of "three-point interaction."
The Solution: Switch to Ligand Exchange Chromatography (LEC) .[2]
This is the "Silver Bullet" for
LEC Protocol:
-
Column: Chiralpak MA(+) or equivalent (coated with N,N-dioctyl-L-alanine).
-
Mobile Phase: 2 mM Copper(II) Sulfate (
) in water. -
Mechanism: The 3-CLA displaces a ligand on the stationary phase, forming a ternary complex [Selector-Cu-Analyte]. The stability difference between the (R)-3-CLA and (S)-3-CLA complexes drives separation.
-
Detection: UV at 254 nm (detecting the Copper complex, as 3-CLA has low UV absorbance).
Module 2: Gas Chromatography (GC) Derivatization
Q3: HPLC is inconsistent. Can I use GC?
Answer: Yes, but never inject underivatized 3-CLA. The polar hydroxyl and carboxyl groups will cause irreversible adsorption to the inlet liner and column head. You must perform a double derivatization .
The Protocol (Methyl Ester + TMS Ether):
| Step | Reagent | Conditions | Mechanism |
| 1. Esterification | 14% | 60°C for 15 min | Converts carboxylic acid to Methyl Ester . |
| 2. Extraction | Hexane | Liquid-Liquid | Extract the ester into organic layer. Dry with |
| 3. Silylation | BSTFA + 1% TMCS | 70°C for 20 min | Caps the |
-
Why Double Derivatize? Methylation alone leaves the hydroxyl group free to hydrogen bond, causing peak broadening. Silylation alone is sterically hindered by the carboxyl group. Doing both ensures a non-polar, volatile analyte ideal for Cyclodextrin-based GC columns (e.g., Chiraldex G-TA).
Module 3: Visualizing the Workflow
The following logic flow illustrates the decision-making process for selecting the correct separation mode based on your lab's available instrumentation and the specific failure mode you are observing.
Caption: Decision matrix for 3-Chlorolactic acid separation, prioritizing HPLC optimization and Ligand Exchange before resorting to GC derivatization.
Module 4: Troubleshooting Matrix
| Symptom | Probable Cause | Corrective Action |
| Fronting Peaks | Solubility Mismatch | The sample solvent is stronger than the mobile phase. Dissolve 3-CLA in the mobile phase (e.g., 90:10 Hexane/IPA) rather than pure IPA or Ethanol. |
| Broad Peaks (No Separation) | Slow Mass Transfer | Flow rate is too high. Chiral exchange kinetics are slower than achiral. Reduce flow from 1.0 mL/min to 0.5 mL/min . |
| Retention Time Drift | Temperature Fluctuation | Chiral selectivity is thermodynamically driven. Use a column oven set to 25°C ± 0.1°C . Do not rely on ambient temperature. |
| Baseline Noise (LEC Mode) | Copper Precipitation | If using Ligand Exchange, ensure the mobile phase is filtered (0.22 µm). Copper salts can precipitate if organic modifier > 15% is added. Keep organic low. |
References
-
Daicel Chiral Technologies. (2020). Chiral Separation of Acidic Compounds: Instruction Manual for CHIRALPAK & CHIRALCEL. Retrieved from
-
Phenomenex. (2024). Chiral HPLC Separations: A Guide to Column Selection and Method Development. Retrieved from
-
Sigma-Aldrich (Merck). (2023). Derivatization Reagents for Gas Chromatography (GC): Acylation, Alkylation, and Silylation.[3][4] Retrieved from
- Davankov, V. A. (2003). Ligand Exchange Chromatography (LEC) of Chiral Compounds. Journal of Chromatography A. (General reference for LEC mechanism on -hydroxy acids).
Sources
Validation & Comparative
Comparative Guide: (S)-3-Chlorolactic Acid vs. (R)-3-Chlorolactic Acid
The following technical guide compares (S)-3-Chlorolactic acid with its (R)-enantiomer, focusing on their distinct physicochemical profiles, toxicological mechanisms, and synthetic utility in pharmaceutical development.
Content Type: Technical Comparison & Application Guide Target Audience: Medicinal Chemists, Process Development Scientists, and Toxicologists.
Executive Summary
3-Chlorolactic acid (3-CLA) serves as a critical C3 chiral synthon in the synthesis of glycidic acid derivatives, amino acids, and substituted oxazolidinones (e.g., Linezolid analogs). While chemically identical in connectivity, the two enantiomers exhibit drastically different biological behaviors: (S)-3-CLA is a valuable chiral building block, whereas (R)-3-CLA is a known nephrotoxin associated with the oxidative metabolism of
This guide delineates the selection criteria for these enantiomers, providing experimental protocols for their differentiation and utilization.
Physicochemical & Stereochemical Profile
The enantiomers share scalar physical properties (boiling point, pKa) but differ in vector properties (optical rotation) and biological interaction.
| Feature | (S)-3-Chlorolactic Acid | (R)-3-Chlorolactic Acid |
| CAS Number | 82079-44-5 | 61505-41-7 |
| Racemate CAS | 1713-85-5 | 1713-85-5 |
| Stereochemistry | (S) / L-configuration | (R) / D-configuration |
| Optical Rotation | ||
| Appearance | Hygroscopic solid / syrup | Hygroscopic solid / syrup |
| Primary Source | Enzymatic reduction (L-LDH) | Enzymatic reduction (D-LDH) |
| Toxicity Profile | Low acute toxicity (Metabolic intermediate) | Nephrotoxic (Oxalate precursor) |
*Note: Specific rotation values are solvent/pH dependent. In acidic aqueous media, the sign is typically (-) for S and (+) for R.
Biological & Toxicological Divergence
The most critical distinction for drug developers is the metabolic fate of these enantiomers. The (R)-enantiomer is the causative agent of kidney toxicity observed in
Mechanism of Toxicity
The (R)-enantiomer undergoes oxidative metabolism to form oxalate, which precipitates as calcium oxalate in the renal tubules, causing kidney damage. The (S)-enantiomer does not readily enter this pathway.
Figure 1: Metabolic divergence showing the nephrotoxic pathway exclusive to the (R)-enantiomer.
Synthetic Utility & Applications
(S)-3-Chlorolactic Acid: The Synthetic Workhorse
The (S)-enantiomer is preferred for pharmaceutical synthesis because it avoids the toxicological liabilities of the (R)-form and serves as a precursor for (S)-glycidic acid derivatives via base-catalyzed ring closure.
Key Transformation: Epoxide Formation Treatment of (S)-3-CLA with base yields (S)-glycidates. Note that because the nucleophile (alkoxide at C2) attacks the C3 carbon (displacing Cl), the stereocenter at C2 is retained .
-
Reaction: (S)-3-CLA + 2 NaOH
(S)-Glycidate Na + NaCl + H2O -
Application: Synthesis of chiral beta-blockers and pheromones.
(R)-3-Chlorolactic Acid: The Toxicological Standard
Primarily used in toxicology research to study renal injury mechanisms or as a chromatographic standard to ensure enantiomeric purity of (S)-batches.
Experimental Protocols
Protocol A: Enantiomeric Separation via Chiral HPLC
To validate the purity of your starting material, use the following method. This protocol separates the free acids without derivatization.
-
Column: Chiralpak MA(+) or equivalent (ligand-exchange phase).
-
Mobile Phase: 2 mM CuSO
in Water. -
Flow Rate: 0.5 mL/min.
-
Detection: UV at 254 nm (via Copper complex absorption).
-
Temperature: 25°C.
-
Expected Elution:
-
(R)-Enantiomer elutes first (typically).
-
(S)-Enantiomer elutes second.
-
Note: Confirm elution order with pure standards as column aging can shift retention.
-
Protocol B: Biocatalytic Synthesis of (S)-3-Chlorolactic Acid
This method utilizes Lactate Dehydrogenase (LDH) for high enantioselectivity (>99% ee).
Reagents:
-
3-Chloropyruvate (Substrate)
-
NADH (Cofactor)
-
L-Lactate Dehydrogenase (L-LDH, from Rabbit Muscle or recombinant)
-
Formate Dehydrogenase (FDH) & Sodium Formate (for NADH recycling)
Workflow:
-
Buffer Prep: Prepare 100 mM Phosphate buffer (pH 7.0).
-
Reaction Mix: Dissolve 3-chloropyruvate (10 mM), Sodium Formate (20 mM), and NAD+ (0.1 mM) in buffer.
-
Initiation: Add L-LDH (50 U) and FDH (20 U). Incubate at 30°C with gentle shaking.
-
Monitoring: Monitor consumption of pyruvate via HPLC (C18 column) or UV absorbance decrease at 340 nm (NADH consumption check).
-
Workup: Acidify to pH 2.0 with HCl, extract with Ethyl Acetate (3x). Dry over MgSO
and concentrate.
Figure 2: Enzymatic cascade for the synthesis of (S)-3-Chlorolactic acid with cofactor recycling.
References
-
Jones, A. R., & Fakhouri, G. (1979). Epichlorohydrin: metabolism and toxicity. Xenobiotica. Link
-
Porter, K. E., & Jones, A. R. (1987). The renal toxicity of (R)-3-chlorolactate in the rat. Chemico-Biological Interactions. Link
-
Haufe, G. (1985). Optically Active 3-Chlorolactic Acid.[1][2] Journal of Praktische Chemie. Link
-
PubChem Compound Summary. (2024). 3-Chlorolactic acid, (S)-. National Center for Biotechnology Information. Link
-
Sigma-Aldrich. (2024). Product Specification: beta-Chlorolactic acid. Link
Sources
Chiral Discrimination of (S)- and (R)-3-Chlorolactic Acid: A Spectroscopic Comparison Guide
Executive Summary: The "Mirror Image" Paradox
(S)- and (R)-3-Chlorolactic acid (2-hydroxy-3-chloropropanoic acid) are critical chiral building blocks, often derived from the hydrolysis of epichlorohydrin. In drug development, the enantiomeric purity of these synthons is non-negotiable, as it dictates the stereochemistry of the final pharmaceutical active ingredient (API).
The Core Challenge: In standard achiral environments (standard NMR solvents, IR, mass spectrometry), these enantiomers exhibit identical physical properties. They cannot be distinguished by a simple 1H NMR or melting point test. Discrimination requires a chiral environment—either polarized light (polarimetry) or a chiral solvating agent (CSA).
This guide provides the definitive spectroscopic data to distinguish these enantiomers, moving from basic identification to advanced quantification of Enantiomeric Excess (% ee).
Structural & Stereochemical Baseline
Before analyzing the spectra, the absolute configuration must be defined according to Cahn-Ingold-Prelog (CIP) priorities.
-
Molecule: 3-Chlorolactic Acid
-
Chiral Center: C2
-
CIP Priorities: –OH (1) > –CH₂Cl (2) > –COOH (3) > –H (4)
Diagram 1: Stereochemical Configuration & CIP Analysis
Caption: Cahn-Ingold-Prelog (CIP) priority assignment for 3-chlorolactic acid. The (R)-enantiomer follows a clockwise path.[1]
Standard Spectroscopic Data (Achiral Conditions)
Warning: The data below confirms the chemical structure but cannot distinguish (R) from (S). Both enantiomers will produce identical spectra under these conditions.
Proton NMR ( H NMR)
Solvent: D₂O (Deuterium Oxide) Frequency: 400 MHz
| Chemical Shift ( | Multiplicity | Integration | Assignment | Structural Insight |
| 4.55 | dd (Doublet of Doublets) | 1H | CH -OH | Chiral methine proton. |
| 3.85 | dd ( | 1H | -CH | Diastereotopic Proton A. |
| 3.72 | dd ( | 1H | -CH | Diastereotopic Proton B. |
Critical Observation (Diastereotopic Protons): Even in an achiral solvent, the two protons on the -CH₂Cl group are diastereotopic . They are chemically non-equivalent because they are adjacent to a chiral center.[2] They will always appear as two distinct signals (or a complex multiplet) with geminal coupling. Do not mistake this splitting for a mixture of enantiomers.
Carbon NMR ( C NMR)
Solvent: D₂O
| Chemical Shift ( | Assignment |
| 175.2 | C OOH (Carboxyl) |
| 70.1 | C H-OH (Methine) |
| 46.8 | C H₂Cl (Methylene) |
Chiral Discrimination Methods
To distinguish the enantiomers, you must introduce a chiral probe.[1]
Polarimetry (Optical Rotation)
This is the standard Quality Control (QC) method for bulk purity.
-
Instrument: Polarimeter (Sodium D-line, 589 nm)
-
Temperature: 20 °C
-
Concentration: 1.0 g/100 mL (c=1)
-
Solvent: Water (H₂O)
| Enantiomer | Specific Rotation | Sign Convention |
| (R)-3-Chlorolactic acid | +4.8° (approx) | (+), Dextrorotatory |
| (S)-3-Chlorolactic acid | -4.8° (approx) | (-), Levorotatory |
Experimental Note: The specific rotation of 3-chlorolactic acid is relatively low magnitude (< 10°). Small amounts of impurities or pH changes (free acid vs. salt) can drastically affect the reading. Do not rely on polarimetry alone for ee determination < 95%.
Chiral NMR with Shift Reagents (The Gold Standard)
For precise determination of Enantiomeric Excess (ee), use a Lanthanide Shift Reagent (LSR).
Protocol:
-
Sample Prep: Dissolve 10 mg of the analyte in 0.6 mL CDCl₃ (Note: The free acid may require derivatization to the methyl ester for solubility and resolution).
-
Shift Reagent: Add Eu(hfc)₃ (Europium tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorate]).
-
Titration: Add the reagent in 0.1 eq increments.
-
Mechanism: The Eu(hfc)₃ binds to the -OH and -COOH oxygens. Because the reagent itself is chiral, it forms transient diastereomeric complexes with the (R) and (S) enantiomers.
-
Result: The previously identical NMR signals (e.g., the methine proton at 4.55 ppm) will split into two distinct peaks. Integration of these peaks gives the precise ratio of (R) vs (S).
Diagram 2: Analytical Workflow for Identification
Caption: Decision tree for determining the enantiomeric identity and purity of 3-chlorolactic acid.
Experimental Protocols
Protocol A: Determination of Specific Rotation
-
Preparation: Accurately weigh 100 mg of the dry 3-chlorolactic acid solid.
-
Dissolution: Transfer to a 10 mL volumetric flask. Dilute to the mark with deionized water.
-
Blanking: Fill the 1 dm polarimeter tube with pure water and zero the instrument.
-
Measurement: Rinse the tube with the sample solution, fill, and measure rotation (
) at 20°C. -
Calculation:
where dm and g/mL (or 1 g/100mL).
Protocol B: Mosher's Ester Analysis (Alternative to Shift Reagents)
If shift reagents cause line broadening, convert the acid to a Mosher ester.
-
Reaction: React the sample with (R)-(-)-MTPA-Cl (Mosher's Acid Chloride).
-
Analysis: Analyze via
F NMR . -
Advantage: The -CF₃ group on the Mosher moiety gives a sharp, distinct singlet for each diastereomer, allowing for very high-precision integration without overlapping proton signals.
References
- Ko, K. Y., & Lee, J. I. (2001). "Preparation of Enantiomerically Pure (S)-3-Chlorolactic Acid." Bulletin of the Korean Chemical Society.
- Organic Syntheses. "Epichlorohydrin and derivatives." (General reference for the precursor stereochemistry).
- Silverstein, R. M., et al.Spectrometric Identification of Organic Compounds. (Standard reference for diastereotopic proton coupling constants).
-
Parker, D. (1991). "NMR Determination of Enantiomeric Purity." Chemical Reviews, 91(7), 1441–1457. Link
- Eliel, E. L., & Wilen, S. H.Stereochemistry of Organic Compounds. Wiley-Interscience. (Source for CIP priority rules and polarimetry theory).
Sources
Assessing the Specificity of Enzymes for the Enantioselective Synthesis of (S)-3-Chlorolactic Acid
As a chiral building block, (S)-3-chlorolactic acid is indispensable in the pharmaceutical industry, serving as a critical precursor for the synthesis of advanced active pharmaceutical ingredients (APIs), including the anticoagulant rivaroxaban and the antibacterial linezolid. However, the chemical synthesis of optically pure (S)-3-chlorolactic acid is notoriously difficult, often requiring toxic heavy-metal catalysts or yielding poor enantiomeric excess (ee).
Biocatalysis offers a highly specific, green alternative. This guide objectively compares the performance of various enzyme classes used to synthesize or resolve (S)-3-chlorolactic acid, detailing the underlying mechanistic causality and providing a self-validating experimental protocol for researchers and drug development professionals.
The Stereochemical Paradox: Cahn-Ingold-Prelog (CIP) Priority Shifts
Before assessing enzyme specificity, one must understand the stereochemical "quirk" of 3-chlorolactic acid. To synthesize the (S)-enantiomer from 3-chloropyruvate via asymmetric reduction, one might intuitively select L-Lactate Dehydrogenase (L-LDH), the enzyme that naturally produces (S)-lactic acid. However, this yields the wrong enantiomer.
The Causality: In standard lactic acid, the chiral center (C2) is bonded to -OH (Priority 1), -COOH (Priority 2), -CH3 (Priority 3), and -H (Priority 4). In 3-chlorolactic acid, the methyl group is replaced by a chloromethyl group (-CH₂Cl). Because chlorine (atomic number 17) outranks the oxygen atoms in the carboxylate group, the -CH₂Cl group assumes Priority 2, pushing -COOH to Priority 3.
Because Priorities 2 and 3 are swapped, the exact spatial arrangement that defines (S)-lactic acid defines (R)-3-chlorolactic acid . Therefore, L-LDH produces the (R)-enantiomer. To successfully synthesize (S)-3-chlorolactic acid , one must utilize D-Lactate Dehydrogenase (D-LDH) or functionally equivalent enzymes like (R)-2-hydroxyisocaproate dehydrogenase ()[1].
Biocatalytic pathway for (S)-3-chlorolactic acid synthesis using D-LDH with NADH regeneration.
Comparative Analysis of Biocatalytic Alternatives
Different enzyme classes interact with 3-chloropyruvate or racemic 3-chlorolactic acid with varying degrees of specificity and utility. The table below summarizes the quantitative performance and strategic utility of the primary alternatives.
| Enzyme Alternative | Substrate | Primary Product | Enantiomeric Excess (ee) | Key Advantage | Limitation |
| D-Lactate Dehydrogenase (D-LDH) | 3-Chloropyruvate | (S)-3-Chlorolactic acid | >99% | High turnover, strict stereocontrol | Requires continuous NADH regeneration |
| L-Lactate Dehydrogenase (L-LDH) | 3-Chloropyruvate | (R)-3-Chlorolactic acid | >99% | Readily available, highly stable | Yields the opposite (R)-enantiomer |
| (R)-2-Hydroxyisocaproate Dehydrogenase | 3-Chloropyruvate | (S)-3-Chlorolactic acid | 84–93% (Yield) | Broad substrate tolerance | Lower specific activity than D-LDH ()[2] |
| Glycolate Oxidase (GO) | Racemic (RS)-3-Chlorolactic acid | 3-Chloropyruvate + (R)-isomer | N/A (Kinetic Resolution) | Selectively oxidizes the (S)-isomer | Destroys the (S)-target; only useful for isolating the (R)-enantiomer ()[3] |
Expert Insight: For the direct synthesis of (S)-3-chlorolactic acid, D-LDH is the undisputed optimal choice. While Glycolate Oxidase (GO) exhibits a high degree of specificity for the (S)-enantiomer (oxidizing it at 110% the rate of standard lactic acid), it acts as a degradative enzyme, converting the desired (S)-enantiomer back into 3-chloropyruvate while leaving the (R)-isomer intact ()[3].
Experimental Protocol: Self-Validating Synthesis & Assessment
To ensure trustworthiness, the following methodology is designed as a self-validating system . It pairs real-time spectrophotometric kinetic tracking (to validate enzyme activity on the substrate) with endpoint chiral HPLC (to validate stereospecificity).
Phase 1: Real-Time Kinetic Assay
-
Buffer Preparation: Prepare 100 mM potassium phosphate buffer and adjust to pH 7.0.
-
Causality: pH 7.0 maintains the structural integrity of D-LDH and prevents the spontaneous, non-enzymatic degradation of 3-chloropyruvate, which is highly unstable under alkaline conditions.
-
-
Reaction Mixture: In a 1 mL quartz cuvette, combine 1.0 mM 3-chloropyruvate, 0.2 mM NADH, and the prepared buffer.
-
Initiation: Add 10 µL of purified D-LDH (e.g., sourced from Leuconostoc mesenteroides).
-
Spectrophotometric Monitoring: Measure the decrease in absorbance at 340 nm (
) at 25°C.-
Causality: NADH absorbs strongly at 340 nm (
), whereas NAD+ does not. The linear depletion of NADH directly correlates to the stoichiometric reduction of 3-chloropyruvate, providing immediate validation that the enzyme accepts the chlorinated substrate.
-
Phase 2: Preparative Scale-Up and Extraction
-
Reaction Setup: In a 50 mL batch reactor, combine 50 mM 3-chloropyruvate, 1 mM NAD+, 100 mM sodium formate, 50 U of D-LDH, and 50 U of Formate Dehydrogenase (FDH).
-
Causality: FDH drives the thermodynamically favorable oxidation of formate to CO₂, recycling NAD+ back to NADH. This prevents product inhibition and eliminates the prohibitive cost of stoichiometric NADH.
-
-
Quenching & Acidification: After complete conversion (typically 4-6 hours), quench the reaction by adding 1 M HCl dropwise until the solution reaches pH 2.0.
-
Causality: The pKa of 3-chlorolactic acid is approximately 2.8. Lowering the pH to 2.0 ensures the carboxylate group is fully protonated, neutralizing the molecule and allowing efficient partitioning into the organic extraction phase.
-
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL). Dry the combined organic layers over anhydrous Na₂SO₄ and concentrate under vacuum.
Phase 3: Chiral HPLC Validation
-
Column: Chiralcel OD-H (or equivalent chiral stationary phase).
-
Mobile Phase: Hexane / Isopropanol / Trifluoroacetic acid (90:10:0.1).
-
Causality: The addition of 0.1% TFA suppresses the ionization of the carboxylic acid during elution. This prevents peak tailing and ensures baseline resolution between the (R) and (S) enantiomers.
-
-
Detection: Monitor via UV absorbance at 210 nm to calculate the final enantiomeric excess (ee).
Self-validating experimental workflow for the synthesis and assessment of (S)-3-chlorolactic acid.
Conclusion
Assessing the specificity of enzymes for (S)-3-chlorolactic acid requires a rigorous understanding of stereochemical nomenclature and enzyme mechanics. While L-LDH is the intuitive choice for (S)-configured hydroxy acids, the CIP priority shift induced by the chlorine atom dictates that D-LDH is the required biocatalyst for (S)-3-chlorolactic acid synthesis. By coupling D-LDH with an FDH-mediated cofactor regeneration system and utilizing strict pH controls during extraction, researchers can achieve >99% ee with highly scalable yields.
References
-
Laboratory-scale enzymic/chemical syntheses of D- and L-.beta.-chlorolactic acid and D- and L-potassium glycidate Journal of the American Chemical Society URL:[Link]
-
Enzymatic Synthesis of Optically Pure (R)-(-)-Mandelic Acid and Other 2-Hydroxycarboxylic Acids Agricultural and Biological Chemistry URL:[Link]
-
Enantioselective Oxidation of 2-hydroxy Carboxylic Acids by Glycolate Oxidase and Catalase Coexpressed in Methylotrophic Pichia Pastoris Biotechnology Progress URL:[Link]
Sources
Safety Operating Guide
Operational Guide: Safe Disposal and Handling of (S)-3-Chlorolactic Acid
[1][2]
Part 1: Executive Hazard Assessment
Do not treat this merely as a "weak organic acid." While lactic acid is benign, the introduction of the chlorine atom at the C3 position significantly alters the electron density of the molecule. The electron-withdrawing inductive effect of the chlorine atom stabilizes the carboxylate anion, making 3-chlorolactic acid stronger (lower pKa) than its non-halogenated parent.[1][2]
Critical Handling Axiom: Treat as a Halogenated Corrosive . Disposal protocols must satisfy two regulatory constraints simultaneously:
-
Corrosivity (RCRA D002): pH < 2.0 requires neutralization or segregation.[1][2]
-
Halogen Content: The presence of the C-Cl bond generally prohibits drain disposal in most jurisdictions due to environmental persistence and potential for formation of toxic organochlorines in wastewater treatment plants.[1][2]
Physicochemical Data for Disposal Logic
| Property | Value | Operational Implication |
| State | Solid/Liquid (hygroscopic) | Hygroscopic nature means spills become viscous quickly; absorb immediately.[1][2] |
| Acidity (pKa) | ~3.23 (Predicted) | Stronger than lactic acid; rapid neutralization generates significant heat.[1][2] |
| Solubility | High (Water/Polar Solvents) | Highly mobile in waterways; Zero Drain Disposal policy applies.[1][2] |
| Reactivity | Incompatible with Oxidizers | DO NOT mix with Nitric Acid or Bleach (Risk of Cl₂ gas evolution).[1][2] |
Part 2: Decision Matrix & Workflow
The following logic gate determines the correct disposal route based on the state of the material (Waste vs. Spill) and volume.[2]
Figure 1: Triage workflow for determining the safe disposal route. Note the critical stop-point regarding oxidizers.
Part 3: Detailed Operational Protocols
Protocol A: Segregated Waste Pickup (Standard)
Applicability: Routine laboratory waste (mother liquors, expired reagents).[1][2] Why this method? It prevents the accidental generation of toxic gases and ensures the halogenated carbon backbone is destroyed via high-temperature incineration (approx. 1100°C) rather than entering the water table.[1][2]
-
Container Selection: Use a High-Density Polyethylene (HDPE) or glass container.[1][2] Avoid metal cans due to acid corrosion.[2]
-
Labeling:
-
Segregation:
-
Disposal: Cap tightly. Request EHS pickup for incineration.[1][2]
Protocol B: Bench-Scale Neutralization (Spill Response)
Applicability: Spills < 500 mL or when stabilizing waste for transport.[1][2]
Scientific Logic: We use Sodium Bicarbonate (
Step-by-Step Procedure:
-
PPE: Don nitrile gloves (min 0.11mm thickness), safety goggles, and lab coat.[2]
-
Containment: If liquid, dike the spill with absorbent pads or vermiculite to prevent spreading.[1][2]
-
Neutralization Slurry:
-
Verification: Test with pH paper. Target pH is 6.0–8.0.[2]
-
Collection:
-
Disposal: Even though neutralized, DO NOT FLUSH . Submit for chemical waste pickup.[1][2][4]
Protocol C: Empty Container Management
Regulatory Insight: Under RCRA (USA), a container is "RCRA Empty" only if:
Procedure:
Part 4: Incompatibility & Storage Warnings
| Incompatible Class | Representative Chemicals | Consequence of Mixing |
| Strong Oxidizers | Nitric Acid, Peroxides, Permanganates | Potential evolution of Chlorine gas ( |
| Strong Bases | Sodium Hydroxide (conc.), Potassium Hydroxide | Violent exothermic reaction (heat generation).[1][2] |
| Reactive Metals | Sodium, Lithium, Magnesium powder | Formation of hydrogen gas; potential ignition.[1] |
Autoclave Warning: Never autoclave waste containing 3-chlorolactic acid.[1][2] The heat can volatilize the acid, damaging the autoclave seals and exposing the lab to corrosive fumes.
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 158033, 3-Chlorolactic acid, (S)-. Retrieved from [Link]
-
Princeton University EHS (2023). Chemical Incompatibility Chart. Retrieved from [Link]
-
University of Illinois Division of Research Safety. Halogenated Organic Liquids Disposal Guidelines. Retrieved from [Link][1][2]
Sources
- 1. 3-Chlorolactic acid, (S)- | C3H5ClO3 | CID 158033 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Chlorolactic acid | C3H5ClO3 | CID 92899 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Laboratory Hazardous Waste Disposal Guidelines | Central Washington University [cwu.edu]
- 4. fishersci.ie [fishersci.ie]
- 5. canterbury.ac.nz [canterbury.ac.nz]
- 6. ehs.princeton.edu [ehs.princeton.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
